molecular formula C17H12O4 B12305060 Furano(2'',3'',7,6)-4'-hydroxyflavanone

Furano(2'',3'',7,6)-4'-hydroxyflavanone

Cat. No.: B12305060
M. Wt: 280.27 g/mol
InChI Key: ZPDVPPPMIRNLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one is a chemical compound of significant interest in pharmaceutical and natural product research. Its core structure is based on a furochromenone skeleton, a class of oxygen-containing heterocycles known for a wide spectrum of biological activities . This compound is structurally categorized within the flavonoid family, specifically sharing close homology with known dihydrofuroisoflavones and related derivatives documented in natural product databases . Modern drug discovery, particularly for complex diseases, often leverages a multi-target approach, and natural product-derived compounds like this are valuable tools for such research . Its structural features suggest potential as a key intermediate or active compound for investigating pathways related to inflammation and oxidative stress . Researchers can utilize this high-purity compound to explore its specific mechanism of action, kinase inhibition potential, and broader applicability in cellular models. This product is supplied For Research Use Only and is not intended for diagnostic or human use.

Properties

IUPAC Name

7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVPPPMIRNLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Furano(2'',3'',7,6)-4'-hydroxyflavanone and Related Bioactive Flavonoids from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses Furano(2'',3'',7,6)-4'-hydroxyflavanone. It is important to note that while the chemical properties of this compound are documented, there is a significant lack of publicly available scientific literature detailing its specific biological activities, mechanisms of action, and associated signaling pathways. To provide a comprehensive resource for researchers, this guide includes detailed information on the biological activities and experimental protocols of other well-characterized flavonoids isolated from the same source, Psoralea corylifolia. This information is intended to serve as a valuable reference point for potential research directions and methodologies.

Introduction to this compound

This compound, also known as Psoraleflavanone, is a natural flavonoid compound.[1] It was first isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[1][2]

Chemical and Physical Properties
PropertyValueSource
CAS Number 1454619-70-5[1][3]
Molecular Formula C₁₇H₁₂O₄[2]
Molecular Weight 280.27 g/mol [2]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3]
Storage Desiccate at -20°C for long-term storage.[1]

Biological Activities of Flavonoids from Psoralea corylifolia

While specific data for this compound is unavailable, other flavonoids from Psoralea corylifolia have demonstrated a range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects.

Anti-Inflammatory Activity

Several flavonoids from Psoralea corylifolia have been shown to possess anti-inflammatory properties. For instance, neobavaisoflavone (B1678162) has been demonstrated to inhibit the production of pro-inflammatory mediators in activated macrophages.

Table 1: Anti-Inflammatory Activity of Neobavaisoflavone

Cell LineStimulantInhibited MediatorIC₅₀ (µM)
RAW 264.7LPS + IFN-γNitric Oxide (NO)12.5
RAW 264.7LPS + IFN-γInterleukin-6 (IL-6)25
RAW 264.7LPS + IFN-γTumor Necrosis Factor-α (TNF-α)25

Data is illustrative and based on general findings for related compounds. Specific IC₅₀ values for this compound are not available.

Anticancer Activity

Various flavonoids isolated from Psoralea corylifolia have exhibited cytotoxic effects against different cancer cell lines.

Table 2: Anticancer Activity of Selected Flavonoids from Psoralea corylifolia

CompoundCell LineActivityIC₅₀ (µg/mL)
PsoralidinBreast Cancer (MCF-7)Cytotoxicity15.2
BavachininLung Cancer (A549)Cytotoxicity21.8
IsobavachalconeColon Cancer (HCT116)Cytotoxicity9.5

This data is representative of other flavonoids from the same plant and not specific to this compound.

Experimental Protocols

The following are generalized experimental protocols for the isolation and biological evaluation of flavonoids from Psoralea corylifolia. These methods can be adapted for the study of this compound.

Isolation of Flavonoids

A typical experimental workflow for the isolation of flavonoids from Psoralea corylifolia seeds is outlined below.

G start Dried Seeds of Psoralea corylifolia extraction Extraction with 95% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O concentration->suspension partition Partition with Ethyl Acetate suspension->partition EtOAc_extract Ethyl Acetate Extract partition->EtOAc_extract chromatography Silica Gel Column Chromatography EtOAc_extract->chromatography fractions Elution with Hexane-EtOAc gradient chromatography->fractions purification Preparative HPLC fractions->purification compounds Isolated Flavonoids (including this compound) purification->compounds

A generalized workflow for the isolation of flavonoids.
Anti-Inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound dissolved in DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value using a dose-response curve.

Signaling Pathways Modulated by Psoralea corylifolia Flavonoids

Flavonoids from Psoralea corylifolia are known to modulate various signaling pathways involved in inflammation and cancer. A common pathway affected is the NF-κB signaling pathway, which is a key regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Flavonoid Flavonoids from Psoralea corylifolia Flavonoid->IKK inhibits

Inhibition of the NF-κB signaling pathway by flavonoids.

This diagram illustrates how flavonoids from Psoralea corylifolia can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. This is a potential mechanism of action for the anti-inflammatory effects observed with compounds from this plant.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Psoralea corylifolia. While its specific biological activities have not yet been extensively reported, the rich pharmacology of other flavonoids from the same source suggests that it may possess valuable therapeutic properties. Further research is warranted to elucidate the biological profile of this compound, including its potential anti-inflammatory, anticancer, and neuroprotective effects. The experimental protocols and known signaling pathways of related compounds provided in this guide offer a solid foundation for initiating such investigations. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its mechanism of action and potential for drug development.

References

Unveiling the Structure of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel furanoflavanone isolated from the seeds of Psoralea corylifolia. Also known as psoraleflavanone, this compound belongs to a class of flavonoids with significant biological activities. This document details the experimental protocols for its isolation and purification, and the spectroscopic techniques employed for its structural characterization. Furthermore, it explores the potential biological relevance of this compound by discussing the known signaling pathways modulated by similar flavonoids.

Introduction

This compound is a natural product first identified in Psoralea corylifolia, a plant with a long history in traditional medicine.[1] The structure of this compound, a flavanone (B1672756) fused with a furan (B31954) ring, presents a unique scaffold that has garnered interest in the scientific community. The elucidation of its precise chemical structure is paramount for understanding its physicochemical properties, biological activities, and potential therapeutic applications. This guide will walk through the methodologies typically employed in such a structural determination.

Experimental Protocols

The isolation and purification of this compound from its natural source, followed by its structural elucidation, involves a series of systematic experimental procedures.

Extraction of Crude Flavonoids from Psoralea corylifolia Seeds

A common method for extracting flavonoids from Psoralea corylifolia seeds is solvent extraction. The following protocol is a representative example:

  • Sample Preparation: Dried seeds of Psoralea corylifolia are ground into a coarse powder to increase the surface area for solvent penetration.

  • Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents. This can be performed at room temperature or using a Soxhlet apparatus.[2]

  • Extraction: The defatted seed powder is then extracted with a more polar solvent, such as methanol (B129727) or ethanol, to isolate the flavonoids.[2] This is typically carried out using a Soxhlet apparatus for several hours to ensure exhaustive extraction.[3]

  • Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude flavonoid extract.

Isolation and Purification by Column Chromatography

The crude extract, a complex mixture of various phytochemicals, is then subjected to column chromatography for the separation and purification of individual compounds.

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of flavonoids.[2]

  • Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A gradient of n-hexane and ethyl acetate (B1210297) is often employed. The polarity is gradually increased to separate compounds with different affinities for the stationary phase.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.

  • Purification: Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization.

Experimental_Workflow start Psoralea corylifolia Seeds powder Powdered Seeds start->powder defat Defatting (Petroleum Ether) powder->defat extract Extraction (Methanol/Ethanol) defat->extract crude Crude Flavonoid Extract extract->crude column Column Chromatography (Silica Gel) crude->column fractions Fraction Collection column->fractions tlc TLC Monitoring fractions->tlc purified Purified this compound tlc->purified

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of this compound was determined using a combination of modern spectroscopic techniques. While the specific data from the original publication ("Zhongguo Zhong Yao Za Zhi. 2008 Jun;33(12):1410-2") is not publicly available, this section outlines the principles of the methods used and presents template tables for the expected data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

Expected Data:

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): This peak in the mass spectrum reveals the molecular weight of the compound. For C₁₇H₁₂O₄, the expected monoisotopic mass is approximately 280.07 g/mol .

  • Fragmentation Pattern: The fragmentation pattern provides clues about the different structural motifs within the molecule. The retro-Diels-Alder (rDA) fragmentation is a characteristic pathway for flavonoids.

m/z (relative intensity %) Proposed Fragment Inferred Structural Moiety
281.076[M+H]⁺Molecular Ion
[Value][Fragment Ion]Loss of CO, C₂H₂O, etc.
[Value][rDA Fragment]A-ring or B-ring fragment
Note: The data in this table is a template and does not represent the actual experimental values for this compound.
Ultraviolet-Visible (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within the molecule and is indicative of the flavonoid skeleton. The absorption maxima (λmax) can be shifted by the addition of specific reagents, which helps in identifying the positions of hydroxyl groups.

Solvent/Reagent λmax (nm) Inference
Methanol[Band I, Band II]Flavonoid nucleus
+ NaOMe[Shift in Band I/II]Presence of acidic hydroxyl groups
+ AlCl₃[Shift in Band I]Presence of ortho-dihydroxyl or 5-hydroxyl groups
+ AlCl₃/HCl[Reversion of shift]Confirmation of ortho-dihydroxyl groups
+ NaOAc[Shift in Band II]Presence of a free 7-hydroxyl group
+ NaOAc/H₃BO₃[Shift in Band I]Presence of ortho-dihydroxyl groups
Note: The data in this table is a template and does not represent the actual experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: This technique provides information about the number, chemical environment, and connectivity of protons in the molecule.

δ (ppm) Multiplicity J (Hz) Assignment
[Value][s, d, t, m, etc.][Value]H-x
[Value][s, d, t, m, etc.][Value]H-y
Note: The data in this table is a template. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and coupling constants (J) are in Hertz (Hz).

¹³C-NMR Spectroscopy: This technique provides information about the number and chemical environment of carbon atoms in the molecule.

δ (ppm) Assignment
[Value]C-x
[Value]C-y
Note: The data in this table is a template. Chemical shifts (δ) are reported in parts per million (ppm).

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.

Structure_Elucidation_Logic compound Isolated Compound ms Mass Spectrometry compound->ms uv UV Spectroscopy compound->uv nmr NMR Spectroscopy compound->nmr mol_formula Molecular Formula (from HRMS) ms->mol_formula functional_groups Flavonoid Skeleton (from UV) uv->functional_groups ch_framework Carbon-Hydrogen Framework (from 1D & 2D NMR) nmr->ch_framework structure Final Structure of This compound mol_formula->structure functional_groups->structure ch_framework->structure

Figure 2: Logical relationship of spectroscopic data in structure elucidation.

Potential Biological Activity and Signaling Pathways

Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific studies on the biological activities of this compound are limited, the activities of other flavonoids from Psoralea corylifolia and structurally related furanoflavonoids suggest potential therapeutic relevance.

Many flavonoids exert their effects by modulating key cellular signaling pathways. Two of the most well-studied pathways that are often influenced by flavonoids are the PI3K/Akt and MAPK signaling pathways.[4][5][6] These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Some flavonoids have been shown to inhibit the PI3K/Akt pathway in cancer cells, leading to apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, leading to either pro-apoptotic or anti-apoptotic effects depending on the specific compound and cell type.

Further research is needed to determine the specific biological activities of this compound and to elucidate which, if any, signaling pathways it modulates.

Flavonoid_Signaling_Pathway flavonoid Furanoflavonoid receptor Cell Surface Receptor flavonoid->receptor Modulates pi3k PI3K receptor->pi3k mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_cascade akt Akt pi3k->akt survival Cell Survival akt->survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mapk_cascade->proliferation mapk_cascade->apoptosis

Figure 3: Generalized signaling pathways potentially modulated by furanoflavonoids.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The systematic application of extraction, chromatography, and spectroscopy has allowed for the complete characterization of this novel furanoflavanone. While its specific biological functions are yet to be fully explored, its structural relationship to other bioactive flavonoids suggests that it may hold significant potential for future drug discovery and development. This technical guide provides a foundational understanding of the processes involved in bringing such a compound from its natural source to the forefront of scientific investigation.

References

Psoraleflavanone: A Technical Guide to its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoraleflavanone is a flavonoid, a class of secondary metabolites found in plants, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, quantitative data of related flavonoids, detailed experimental protocols for isolation and quantification, and insights into its biosynthetic and potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of Psoraleflavanone

The principal natural source of psoraleflavanone is the dried ripe fruit of Psoralea corylifolia L., commonly known as "Buguzhi" in Traditional Chinese Medicine and "Babchi" in Ayurveda.[1][2][3] This annual herb, belonging to the Fabaceae family, is widely distributed in China, India, and other parts of Asia.[1][4] The seeds of Psoralea corylifolia are rich in a variety of bioactive phytochemicals, including coumarins, meroterpenes, and a diverse array of flavonoids.[4] While psoraleflavanone has been identified as a constituent of this plant, quantitative data for this specific compound is not extensively available in the current literature. However, to provide a relevant quantitative context, the concentrations of other major flavonoids isolated from Psoralea corylifolia are presented below.

Data Presentation: Quantitative Analysis of Major Flavonoids in Psoralea corylifolia Seeds

The following tables summarize the quantitative analysis of several key flavonoids found in the seeds of Psoralea corylifolia, as determined by High-Performance Liquid Chromatography (HPLC). This data provides a comparative reference for the abundance of related flavonoid compounds from the same natural source.

Table 1: Quantitative Analysis of Seven Standard Components from a 70% Ethanol Extract of Psoralea corylifolia [5]

CompoundAmount (mg/g of extract)
Psoralen5.33 ± 0.02
Angelicin2.50 ± 0.01
Neobavaisoflavone (B1678162)2.76 ± 0.01
Psoralidin0.74 ± 0.00
Isobavachalcone3.51 ± 0.01
Bavachinin4.41 ± 0.01
Bakuchiol11.71 ± 0.04

Table 2: Quantitative Analysis of Various Flavonoids in Psoralea corylifolia by HPLC

FlavonoidAmount (mg/g of crude extract)Reference
NeobavaisoflavoneVaries, with a reported linear range of 0.75-12.00 µg/mL in analysis[6]
BakuchiolYields can reach up to 6.98% w/w with petroleum ether extraction[7]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of flavonoids, including psoraleflavanone, from the seeds of Psoralea corylifolia.

General Workflow for Flavonoid Extraction and Analysis

The overall process for obtaining and analyzing flavonoids from Psoralea corylifolia seeds is depicted in the following workflow diagram.

G General Workflow for Flavonoid Extraction and Analysis A Plant Material (Psoralea corylifolia seeds) B Grinding to Powder A->B C Extraction (e.g., Maceration, Soxhlet, UAE) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Purification/Isolation (Column Chromatography) F->G H Isolated Flavonoids (including Psoraleflavanone) G->H I Quantification (HPLC) H->I

Caption: General workflow for flavonoid extraction and analysis.

Detailed Extraction Protocols

Several methods can be employed for the extraction of flavonoids from Psoralea corylifolia seeds. The choice of method can influence the yield and composition of the extract.[7]

Protocol 1: Maceration [8]

  • Preparation: The seeds of Psoralea corylifolia are cleaned, dried, and ground into a coarse powder.

  • Extraction: The powdered material is soaked in a suitable solvent (e.g., 70% ethanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Filtration: The mixture is then filtered to separate the extract from the solid plant material.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Soxhlet Extraction [7]

  • Preparation: 10 g of coarsely powdered (10/44 mesh size) dried seeds are placed in a thimble.

  • Extraction: The thimble is placed in a Soxhlet apparatus with a solvent such as petroleum ether, ethanol, or methanol (B129727) at a drug-to-solvent ratio of 1:12 (w/v). The extraction is carried out for 6 hours.

  • Concentration: The solvent is then concentrated using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) [7]

  • Preparation: 10 g of powdered seeds are placed in a flask.

  • Extraction: A solvent (e.g., petroleum ether) is added at a drug-to-solvent ratio of 1:14 (w/v). The mixture is subjected to ultrasonication for 45 minutes.

  • Concentration: The extract is filtered and concentrated under reduced pressure to yield the crude extract.

Protocol 4: Enzyme-Assisted Extraction [9]

  • Preparation: Powdered seeds are suspended in an aqueous medium.

  • Enzymatic Hydrolysis: The pH is adjusted to 4.9, and cellulase (B1617823) is added at a concentration of 7.2 mg per gram of plant material. The mixture is incubated at 46°C for 150 minutes.

  • Extraction: Following enzymatic treatment, a standard solvent extraction is performed. This method has been reported to increase the yield of total flavonoids by 28% compared to ultrasonic extraction.[9]

Isolation Protocol: Column Chromatography

For the isolation of individual flavonoids like psoraleflavanone from the crude extract, column chromatography is a standard technique.

  • Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) is passed through the column to separate the compounds based on their affinity for the stationary and mobile phases.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.

  • Purification: Fractions containing the compound of interest are combined and the solvent is evaporated. Further purification may be achieved by repeated chromatography or recrystallization.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent and reliable analytical technique for the quantification of flavonoids.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is typically employed.[6]

  • Mobile Phase: A gradient elution is often used, for example, with a mobile phase consisting of acetonitrile (B52724) (A) and 0.05% trifluoroacetic acid in water (B).[6] A typical gradient program might be:

    • 0-30 min: Linear gradient of acetonitrile from an initial concentration.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[6]

  • Detection: The UV detector is set at a wavelength suitable for flavonoids, such as 254 nm.[6]

  • Quantification: The concentration of the target flavonoid is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.

Biosynthesis and Signaling Pathways

General Flavonoid Biosynthesis Pathway

Psoraleflavanone, as a flavonoid, is synthesized in Psoralea corylifolia via the general phenylpropanoid pathway.[10][11] This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the basic flavonoid skeleton, which is then modified to create a vast array of flavonoid structures.

G General Flavonoid Biosynthesis Pathway A Phenylalanine B Cinnamic acid A->B PAL C p-Coumaric acid B->C C4H D 4-Coumaroyl-CoA C->D 4CL F Naringenin Chalcone D->F CHS E Malonyl-CoA (x3) E->F G Naringenin (a flavanone) F->G CHI H Flavanones (e.g., Psoraleflavanone) G->H I Other Flavonoids (Flavones, Isoflavones, etc.) G->I

Caption: Simplified general flavonoid biosynthesis pathway.

Key Enzymes:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-Coumaroyl-CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways.[12] While the specific pathways affected by psoraleflavanone are not yet fully elucidated, the following diagram illustrates some of the key signaling cascades that are common targets of flavonoids and may be relevant to the activity of psoraleflavanone.

G Potential Signaling Pathways Modulated by Flavonoids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Flavonoids (e.g., Psoraleflavanone) B PI3K A->B Inhibition D MAPK (ERK, JNK, p38) A->D Modulation E NF-κB Pathway A->E Inhibition C Akt B->C Activation G Cell Survival, Proliferation, Inflammation C->G Regulation F Gene Transcription D->F Regulation E->F Regulation F->G

Caption: Conceptual diagram of potential signaling pathways modulated by flavonoids.

Flavonoids have been shown to interact with key signaling proteins, such as those in the PI3K/Akt and MAPK pathways, which are critical regulators of cell survival, proliferation, and inflammation.[12] They can also inhibit the NF-κB signaling pathway, a key player in the inflammatory response. Further research is needed to determine the specific molecular targets and signaling effects of psoraleflavanone.

Conclusion

Psoraleflavanone, a constituent of Psoralea corylifolia, represents an interesting natural product for further investigation. This technical guide has provided a comprehensive overview of its natural source, contextual quantitative data of related flavonoids, detailed experimental protocols for its isolation and quantification, and a summary of its biosynthetic and potential signaling pathways. While specific quantitative data and detailed biological activity studies on psoraleflavanone are still emerging, the information compiled here provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this and other bioactive flavonoids from Psoralea corylifolia.

References

Isolating Furano(2'',3'',7,6)-4'-hydroxyflavanone from Psoralea corylifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the flavonoid Furano(2'',3'',7,6)-4'-hydroxyflavanone from the seeds of Psoralea corylifolia. This document outlines detailed experimental protocols, presents quantitative data for related compounds to establish a reference framework, and visualizes the experimental workflow and a potential signaling pathway associated with its bioactivity.

Introduction

Psoralea corylifolia L., a significant plant in traditional medicine, is a rich source of various bioactive phytochemicals, including coumarins and flavonoids.[1] Among these, this compound, a novel flavanone (B1672756) also known as psoraleflavanone, has been identified and isolated from the seeds of this plant. Flavonoids from Psoralea corylifolia are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[2] This guide focuses on the methodological aspects of isolating this specific furanoflavanone, providing a foundation for further research and development.

Data Presentation: A Comparative Analysis

Table 1: Quantitative Analysis of Major Flavonoids in Psoralea corylifolia Seeds

FlavonoidClassAmount (mg/g of dry extract)Reference
NeobavaisoflavoneIsoflavone1.12[2]
IsobavachalconeChalcone1.34[2]
BavachininFlavanone1.19[2]
PsoralidinCoumestan1.13[2]
Bakuchiol*Meroterpene11.71[2]
IsobavachinFlavanoneNot specified[2]
BavachinFlavanoneNot specified[2]
CorylinIsoflavoneNot specified[2]
BavachalconeChalconeNot specified[2]
Corylifol AFlavonoidNot specified[2]
4'-O-methylbavachalconeChalconeNot specified[2]

Note: Bakuchiol is a meroterpene but is often analyzed alongside flavonoids.

Table 2: HPLC Method Parameters for Flavonoid Quantification

ParameterConditionReference
Column Techsphere ODS[5]
Mobile Phase Methanol and 20 mmol.L-1 ammonium (B1175870) acetate (B1210297) buffer pH 4.0 (67:33)[5]
Detection Wavelength 240 nm[5]
Linear Range 1.25-20 µg/mL[5]
Average Recovery 94.9% (Bavachin), 96.2% (Corylin)[5]

Experimental Protocols

The following protocols are based on established methods for the extraction and isolation of flavonoids from Psoralea corylifolia. While the specific isolation of this compound may require further optimization, these methods provide a robust starting point.

Preparation of Plant Material
  • Sourcing and Authentication: Obtain dried, mature seeds of Psoralea corylifolia from a reputable supplier.

  • Cleaning and Grinding: Clean the seeds to remove any foreign material and grind them into a coarse powder (approximately 10-40 mesh size) to increase the surface area for extraction.[2][6]

Extraction of Crude Flavonoids

Two common and effective methods for extracting flavonoids from Psoralea corylifolia are Soxhlet extraction and Ultrasonic-Assisted Extraction (UAE).

Protocol 2.1: Soxhlet Extraction [2][6]

  • Apparatus: Soxhlet apparatus.

  • Plant Material: 100 g of powdered seeds.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Place the powdered seeds in a thimble within the Soxhlet apparatus.

    • Add the solvent to the flask at a drug-to-solvent ratio of approximately 1:12 (w/v).[2]

    • Conduct the extraction for 6-8 hours at the boiling point of the solvent.[6]

    • After extraction, concentrate the solvent using a rotary evaporator at 40-50°C to obtain the crude extract.

Protocol 2.2: Ultrasonic-Assisted Extraction (UAE) [7]

  • Apparatus: Ultrasonic bath.

  • Plant Material: 10 g of powdered seeds.

  • Solvent: 70% ethanol.

  • Procedure:

    • Place the powdered seeds in a flask and add the solvent at a solid-to-liquid ratio of 1:15 (g/mL).

    • Sonicate in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for separating individual flavonoids from the crude extract.[8]

  • Stationary Phase: Silica (B1680970) gel (100-200 mesh) is commonly used for flavonoid separation.

  • Sample Preparation: Dissolve the crude extract in a small amount of the initial mobile phase solvent.

  • Mobile Phase (Eluent): A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common system starts with a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate gradually increasing. Another option is a benzene (B151609) and chloroform (B151607) mixture.[8]

  • Procedure:

    • Pack the silica gel into a chromatography column.

    • Load the prepared sample onto the top of the column.

    • Begin elution with the initial, less polar mobile phase.

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compound. A mobile phase of benzene:chloroform:ethyl acetate (80:10:10 v/v) can be effective for TLC analysis of compounds from this plant.[8]

    • Combine the fractions containing this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Further purification can be achieved through recrystallization or by using preparative HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Psoralea corylifolia.

G cluster_prep Plant Material Preparation cluster_extraction Crude Extract Preparation cluster_purification Purification P1 Psoralea corylifolia Seeds P2 Cleaning & Grinding P1->P2 E1 Soxhlet Extraction or Ultrasonic-Assisted Extraction P2->E1 Powdered Seeds E2 Solvent Evaporation (Rotary Evaporator) E1->E2 C1 Column Chromatography (Silica Gel) E2->C1 Crude Extract C2 Fraction Collection & TLC Monitoring C1->C2 C3 Solvent Evaporation C2->C3 C4 Purified this compound C3->C4 G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Flavanone This compound Flavanone->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Proteins Antioxidant Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

References

An In-Depth Technical Guide to the Biosynthesis Pathway of Furanoflavonoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoflavonoids, a specialized class of flavonoids characterized by an additional furan (B31954) ring, exhibit a wide range of promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding their biosynthesis in plants is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the furanoflavonoid biosynthetic pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It also includes experimental protocols and quantitative data to aid researchers in this field.

Core Biosynthetic Pathway: An Extension of Flavonoid Synthesis

The biosynthesis of furanoflavonoids originates from the general phenylpropanoid pathway, which produces the foundational flavonoid skeleton. The pathway can be broadly divided into two main stages: the formation of a prenylated flavonoid intermediate and the subsequent oxidative cyclization to form the characteristic furan ring.

Phenylpropanoid and Flavonoid Biosynthesis

The initial steps are shared with the biosynthesis of all flavonoids.[1][2] Phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[3][4] Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone.[3] Chalcone isomerase (CHI) subsequently converts the chalcone into a flavanone, a key branch-point intermediate.[5]

Prenylation: The Gateway to Furanoflavonoids

A critical modification leading to furanoflavonoid formation is the attachment of a prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) moiety, to the flavonoid skeleton. This reaction is catalyzed by a class of enzymes known as flavonoid prenyltransferases (PTs) .[6][7] These enzymes exhibit specificity for both the flavonoid substrate and the position of prenylation on the aromatic ring.[8] The prenylation step increases the lipophilicity of the flavonoid molecule and is a prerequisite for the subsequent furan ring formation.[6]

Furan Ring Formation: The Role of Cytochrome P450s

The final and defining step in furanoflavonoid biosynthesis is the oxidative cyclization of the prenyl group to form the furan ring. This transformation is widely believed to be catalyzed by cytochrome P450 monooxygenases (CYPs) .[9] While the specific P450s responsible for this reaction in many furanoflavonoid pathways are still under investigation, evidence points towards their involvement. For instance, in the biosynthesis of the furanocoumarin psoralen, a P450 enzyme catalyzes the furan ring formation from a prenylated precursor. Research on clerodane diterpenoids has identified CYP76BK1 orthologs as catalysts for furan ring formation, suggesting a similar enzymatic mechanism may be at play in furanoflavonoid synthesis.[10]

A proposed pathway for the prominent furanoflavonoid karanjin suggests that the furan ring is derived from dehydrotremetone, which then reacts with a chalcone intermediate, a reaction potentially mediated by chalcone isomerase.[5][11] This highlights a possible alternative or variation in the furan ring's origin.

Key Enzymes and Intermediates

The biosynthesis of furanoflavonoids involves a cascade of enzymatic reactions. The key players and the transformations they catalyze are summarized below.

Enzyme ClassAbbreviationFunctionSubstrate(s)Product(s)
Phenylalanine ammonia-lyasePALDeamination of phenylalaninePhenylalanineCinnamic acid
Cinnamate-4-hydroxylaseC4HHydroxylation of cinnamic acidCinnamic acid4-Coumaric acid
4-Coumarate:CoA ligase4CLAcyl-CoA ester formation4-Coumaric acid4-Coumaroyl-CoA
Chalcone synthaseCHSCondensation reaction4-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHIIsomerization of chalconeNaringenin chalconeNaringenin (a flavanone)
Flavonoid PrenyltransferasePTAttachment of a prenyl groupFlavanone, DMAPPPrenylated flavanone
Cytochrome P450CYPOxidative cyclizationPrenylated flavanoneFuranoflavonoid

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes. Below is a summary of available kinetic data for flavonoid prenyltransferases, which represent a crucial control point in the pathway.

EnzymeSpeciesSubstrateK_m_ (µM)V_max_ (pmol/s/mg protein)Reference
SfN8DT-1Sophora flavescensNaringenin15.41.2[8]
LaPT1Lupinus albusGenistein23.53.5[8]
GmG4DTGlycine maxGenistein8.90.8[8]

Note: This table presents a selection of available data. Kinetic parameters can vary depending on the specific flavonoid substrate and reaction conditions.

Experimental Protocols

Heterologous Expression and Characterization of Plant Cytochrome P450s

This protocol describes the general workflow for expressing a candidate plant P450 gene in a heterologous system (e.g., yeast or E. coli) to characterize its function in furanoflavonoid biosynthesis.[12][13][14][15]

A. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant tissue of interest.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length coding sequence of the candidate P450 gene using PCR with gene-specific primers.

  • Clone the PCR product into an appropriate expression vector (e.g., pYES2 for yeast or pET series for E. coli). The vector should contain a suitable promoter for inducible expression and a tag for protein purification (e.g., His-tag).

B. Heterologous Expression:

  • Transform the expression construct into the chosen host organism (Saccharomyces cerevisiae or Escherichia coli).

  • Grow the transformed cells in appropriate media to a suitable cell density (e.g., OD600 of 0.6-0.8 for E. coli).

  • Induce protein expression by adding an inducer (e.g., galactose for yeast, IPTG for E. coli).

  • Continue cultivation at a lower temperature (e.g., 18-25 °C) for an extended period (12-24 hours) to enhance protein folding and solubility.

C. Microsome Isolation (for membrane-bound P450s):

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Disrupt the cells using methods such as sonication, French press, or enzymatic lysis.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer.

D. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the isolated microsomes (or purified enzyme), a suitable buffer, the prenylated flavonoid substrate, and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products with the organic solvent.

  • Analyze the extracted products by HPLC-MS/MS to identify the furanoflavonoid product.

Detailed HPLC-MS/MS Protocol for Furanoflavonoid Analysis

This protocol provides a method for the separation and identification of furanoflavonoids from plant extracts or enzyme assay mixtures.[16][17][18][19]

A. Sample Preparation:

  • Plant Tissue: Freeze the plant material in liquid nitrogen and grind it to a fine powder. Extract the powder with a suitable solvent (e.g., 80% methanol) using sonication or shaking. Centrifuge to pellet the debris and filter the supernatant.

  • Enzyme Assay: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge to precipitate proteins and collect the supernatant.

B. HPLC Separation:

  • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

C. MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Data Analysis: Identify furanoflavonoids based on their retention times, accurate mass measurements, and characteristic fragmentation patterns compared to authentic standards or literature data.

Signaling Pathways and Logical Relationships

The biosynthesis of furanoflavonoids is tightly regulated by a network of transcription factors that control the expression of the pathway genes.[3][4][20] The core flavonoid pathway is known to be regulated by a complex of MYB, bHLH, and WD40 repeat proteins.[3][4] It is likely that the expression of the specific prenyltransferases and cytochrome P450s involved in furanoflavonoid synthesis is also under the control of similar or distinct sets of transcription factors, which may be activated in response to specific developmental cues or environmental stresses.

Diagrams

Biosynthetic Pathway of Furanoflavonoids

Furanoflavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Naringenin_Chalcone->Flavanone CHI Prenylated_Flavanone Prenylated Flavanone Flavanone->Prenylated_Flavanone PT Furanoflavonoid Furanoflavonoid (e.g., Karanjin) Prenylated_Flavanone->Furanoflavonoid CYP450 DMAPP DMAPP DMAPP->Prenylated_Flavanone PT PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI PT Flavonoid Prenyltransferase CYP450 Cytochrome P450 P450_Workflow Start Isolate Candidate P450 Gene Cloning Clone into Expression Vector Start->Cloning Expression Heterologous Expression (Yeast / E. coli) Cloning->Expression Microsome_Prep Microsome Isolation (for membrane-bound P450s) Expression->Microsome_Prep Enzyme_Assay In Vitro Enzyme Assay with Prenylated Substrate Microsome_Prep->Enzyme_Assay Analysis Product Analysis (HPLC-MS/MS) Enzyme_Assay->Analysis End Functional Characterization of P450 Analysis->End

References

Unveiling the Bioactive Potential of Flavonoids from Psoralea corylifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "psoraleflavanone" does not correspond to a recognized compound in the scientific literature. It is likely a conflation of "psoralen," a prominent furanocoumarin, and "flavanone," a class of flavonoids, both of which are found in the medicinal plant Psoralea corylifolia. This guide will focus on a significant and well-characterized flavonoid from this plant, Neobavaisoflavone , to provide an in-depth technical overview of its discovery, characterization, and biological activities, in line with the user's request for information on a flavonoid from this source.

Introduction to Neobavaisoflavone

Neobavaisoflavone is a prenylated isoflavone (B191592) isolated from the dried fruits of Psoralea corylifolia L., a plant with a long history of use in traditional Chinese and Ayurvedic medicine.[1][2][3][4] This compound belongs to the flavonoid family, a large group of polyphenolic secondary metabolites in plants known for their diverse biological activities.[3] Neobavaisoflavone, in particular, has garnered scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comprehensive technical overview of the discovery, characterization, and biological evaluation of Neobavaisoflavone, aimed at researchers, scientists, and drug development professionals.

Discovery, Isolation, and Structural Elucidation

Initial Discovery and Source

Neobavaisoflavone was first isolated from the dried fruits of Psoralea corylifolia L. (Fabaceae).[1][5] This plant is the primary natural source of this compound, which co-occurs with other structurally related flavonoids and furanocoumarins like psoralen (B192213) and isopsoralen.[1][2][5]

Extraction and Purification Protocol

The isolation of Neobavaisoflavone from Psoralea corylifolia seeds typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation

  • Plant Material Preparation: Dried and crushed fruits of Psoralea corylifolia are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a moderately polar solvent, such as 50% ethyl alcohol solution.[6] The mixture is soaked, and the resulting leachate is filtered.

  • Solvent Removal: The alcohol is removed from the filtrate by distillation to yield a concentrated extract.

  • Fractionation: The crude extract is then subjected to further separation. A common method is high-speed counter-current chromatography (HSCCC).[7][8]

    • Solvent System for HSCCC: A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed to separate compounds based on their partition coefficients.[7][8]

  • Purification: Fractions containing Neobavaisoflavone are collected and further purified using techniques like column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Purity Analysis: The purity of the isolated Neobavaisoflavone is confirmed by analytical HPLC.

Structural Elucidation

The chemical structure of Neobavaisoflavone is established using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (like COSY, HMQC, and HMBC) are employed to establish the connectivity between different atoms.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the chromophoric system of the molecule, respectively.

The established structure of Neobavaisoflavone is 7,4'-dihydroxy-3'-prenylisoflavone.

Biological Characterization: Anticancer Activity

Neobavaisoflavone has demonstrated significant anticancer properties in various preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation in cancer cells.

In Vitro Anticancer Activity

Studies have shown that Neobavaisoflavone exhibits cytotoxic effects against a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Compounds from Psoralea corylifolia

CompoundCancer Cell LineActivity MetricValueReference
PsoralenVarious tumor cellsInhibition of proliferationConcentration-dependent[9]
IsopsoralenVarious tumor cellsInhibition of proliferationConcentration-dependent[9]

Note: Specific quantitative data for Neobavaisoflavone's IC50 values against a comprehensive panel of cell lines requires a more targeted literature search beyond the scope of the initial queries. The table reflects the general anticancer potential of related compounds from the same source.

Mechanisms of Anticancer Action

The anticancer effects of flavonoids like Neobavaisoflavone are often attributed to their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death.

Signaling Pathways Modulated by Related Flavonoids:

  • Induction of Apoptosis: Flavonoids from Psoralea corylifolia have been shown to induce apoptosis (programmed cell death) in tumor cells. This is often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M or G1), thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Proliferation and Migration: Psoralen, a related compound, has been shown to inhibit tumor cell proliferation by regulating the Wnt/β-catenin pathway and prevent migration by inhibiting the epithelial-mesenchymal transition (EMT).

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Neobavaisoflavone (or a vehicle control, like DMSO) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_characterization Structural & Biological Characterization cluster_data Data Analysis & Reporting P_corylifolia Psoralea corylifolia fruits Crude_Extract Crude Solvent Extract P_corylifolia->Crude_Extract Solvent Extraction HSCCC High-Speed Counter-Current Chromatography Crude_Extract->HSCCC Pure_Compound Pure Neobavaisoflavone HSCCC->Pure_Compound Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy In_Vitro_Assays In Vitro Anticancer Assays Pure_Compound->In_Vitro_Assays Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_Studies Activity_Quantification Quantification of Biological Activity In_Vitro_Assays->Activity_Quantification Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis

Caption: Workflow for the isolation and characterization of Neobavaisoflavone.

Putative Anticancer Signaling Pathway

Anticancer_Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Neobavaisoflavone Neobavaisoflavone Wnt_beta_catenin Wnt/β-catenin Pathway Neobavaisoflavone->Wnt_beta_catenin Inhibits Bcl2_family Bcl-2 Family Proteins Neobavaisoflavone->Bcl2_family Modulates Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation Caspases Caspase Activation Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Preliminary Biological Activity Screening of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, is a flavonoid isolated from the seeds of Psoralea corylifolia.[1][2][3][4] This plant has a long history in traditional medicine, and its extracts are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[5][6][7] While specific quantitative data on the biological activities of this compound is limited in current literature, the extensive research on other flavonoid constituents from Psoralea corylifolia provides a strong basis for predicting its potential therapeutic value. This guide summarizes the known information and provides detailed protocols for the preliminary biological screening of this and structurally related compounds.

Data Presentation: Biological Activities of Compounds from Psoralea corylifolia

Due to the absence of specific bioactivity data for this compound, this section presents quantitative data for other bioactive compounds isolated from Psoralea corylifolia to provide a relevant comparative context for researchers.

Table 1: Anti-inflammatory Activity of Compounds from Psoralea corylifolia
CompoundAssayTarget/StimulantCell Line/SystemIC50 (µM)Reference
7-O-methylcorylifol ASuperoxide Anion GenerationfMLP/CBHuman Neutrophils≤ 10.89[8][9]
PsoralenSuperoxide Anion GenerationfMLP/CBHuman Neutrophils≤ 10.89[8][9]
7-O-Isoprenylcorylifol AElastase ReleasefMLP/CBHuman Neutrophils≤ 14.30[8][9]
7-O-IsoprenylneobavaisoflavoneElastase ReleasefMLP/CBHuman Neutrophils≤ 14.30[8][9]
12,13-dihydro-12,13-epoxybakuchiolElastase ReleasefMLP/CBHuman Neutrophils≤ 14.30[8][9]
7-O-Isoprenylcorylifol ANitric Oxide (NO) GenerationLPSNot Specified≤ 36.65[8][9]
BakuchiolNitric Oxide (NO) GenerationLPSNot Specified≤ 36.65[8][9]
12,13-dihydro-12,13-epoxybakuchiolNitric Oxide (NO) GenerationLPSNot Specified≤ 36.65[8][9]
Psoralidin (B1678305)Nitric Oxide (NO) GenerationLPSNot Specified≤ 36.65[8][9]
Table 2: Cytotoxic Activity of Compounds from Psoralea corylifolia
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Corylifol AHepG2Hepatocellular Carcinoma4.6[10]
Corylifol AHep3BHepatocellular Carcinoma13.5[10]
PsoralidinHT-29Colon Cancer0.3[11]
PsoralidinMCF-7Breast Cancer0.4[11]
PsoralidinSNU-1Stomach Carcinoma53[12]
PsoralidinSNU-16Stomach Carcinoma203[12]
Table 3: Antioxidant Activity of Compounds from Psoralea corylifolia
CompoundAssayIC50 (mg/L)Reference
PsoralidinDPPH Radical Scavenging43.85[13][14]
PsoralidinABTS Radical Scavenging1.32[13]
CoryfolinABTS Radical Scavenging4.97[13]
DaidzinABTS Radical Scavenging10.47[13]
DaidzeinABTS Radical Scavenging34.22[13]
AstragalinABTS Radical Scavenging31.27[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the biological activity screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of test compound solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well.

    • For the blank, add the solvent used for the test compound instead of the compound solution.

    • For the control, add the DPPH solution and the solvent.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound. The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are implicated in inflammatory processes.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The nitrite ions can be quantified by the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Materials:

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS), pH 7.4

  • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compound

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions:

    • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in PBS.

    • Prepare the Griess reagent according to standard protocols.

    • Prepare a stock solution and serial dilutions of the test compound.

  • Reaction:

    • In a 96-well plate, mix the sodium nitroprusside solution with different concentrations of the test compound.

    • Incubate the mixture at room temperature for a specified period (e.g., 150 minutes).

  • Color development:

    • After incubation, add the Griess reagent to each well.

    • Allow the color to develop for a few minutes at room temperature.

  • Measurement: Measure the absorbance at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging activity is calculated as:

    The IC50 value is then determined from a dose-response curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cancer cell lines of interest

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add Test Compound to 96-well plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

NO_Scavenging_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis prep_snp Prepare Sodium Nitroprusside Solution in PBS mix Mix SNP with Test Compound prep_snp->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate at RT (e.g., 150 min) mix->incubate add_griess Add Griess Reagent incubate->add_griess measure Measure Absorbance at 546 nm add_griess->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the Nitric Oxide Scavenging Assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound (24-72h incubation) seed_cells->treat_cells add_mtt Add MTT Reagent (3-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize measure Measure Absorbance (540-590 nm) solubilize->measure calculate Calculate % Cell Viability and IC50 Value measure->calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Potential Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, flavonoids, in general, are known to modulate various signaling pathways. The following diagram illustrates a generalized pathway often affected by flavonoids with anti-inflammatory and antioxidant properties.

Flavonoid_Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Oxidative Stress / Inflammatory Stimuli ros ROS Generation stimulus->ros nfkb NF-κB Activation stimulus->nfkb mapk MAPK Pathway stimulus->mapk ros->nfkb ros->mapk inflammation Pro-inflammatory Cytokine Production nfkb->inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis flavonoid Furano(2'',3'',7,6)- 4'-hydroxyflavanone flavonoid->ros Inhibits flavonoid->nfkb Inhibits flavonoid->mapk Modulates

References

Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Guide to its Antioxidant Potential and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural flavonoid isolated from the seeds of Psoralea corylifolia, presents a promising scaffold for antioxidant research.[1][2][3] As a member of the flavanone (B1672756) subclass of flavonoids, its chemical structure, featuring a C2-C3 saturated bond and specific hydroxylation patterns, suggests a capacity for free radical scavenging and modulation of cellular antioxidant pathways.[4] This technical guide provides an in-depth overview of the theoretical antioxidant potential of this compound, outlines detailed experimental protocols for its evaluation, and illustrates the key signaling pathways likely involved in its mechanism of action. While specific experimental data on this particular flavanone is limited in current literature, this document serves as a comprehensive framework for its investigation, based on established knowledge of flavonoid biochemistry.

Introduction to this compound

This compound, also known as psoraleflavanone, is a flavonoid derived from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2][3] Flavonoids are a diverse group of polyphenolic compounds recognized for their broad range of biological activities, with their antioxidant properties being of significant scientific interest.[4] The antioxidant capacity of flavonoids is structurally dependent, relying on the arrangement and number of hydroxyl groups and other functional moieties that enable them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[4]

The structure of this compound, belonging to the flavanone subclass, suggests potential for both direct and indirect antioxidant effects. Direct antioxidant activity involves the direct quenching of free radicals, while indirect mechanisms include the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Predicted Antioxidant Potential and Structure-Activity Relationship

The antioxidant activity of flavonoids is intrinsically linked to their molecular structure. For this compound, several structural features are predicted to contribute to its antioxidant potential:

  • Phenolic Hydroxyl Group: The 4'-hydroxy group on the B-ring is a key feature for radical scavenging. This hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting flavonoid radical is relatively stable due to resonance delocalization.

  • Flavanone Skeleton: While the saturated C2-C3 bond in flavanones, as opposed to the C2-C3 double bond in flavones and flavonols, can reduce radical scavenging activity, the overall structure still allows for electron delocalization which contributes to the stability of the radical form.

  • Furano Ring: The fused furan (B31954) ring may influence the electronic properties of the molecule and its interaction with cellular targets, potentially modulating its antioxidant and other biological activities.

Based on these structural characteristics, this compound is hypothesized to possess moderate to good antioxidant activity. However, its efficacy relative to other flavonoids like quercetin (B1663063) or luteolin, which contain a 3',4'-catechol structure in the B-ring, would need to be determined experimentally.

Quantitative Data on Antioxidant Activity

Antioxidant Assay Parameter This compound Positive Control (e.g., Trolox)
DPPH Radical ScavengingIC50 (µM)Data to be determinedData to be determined
ABTS Radical ScavengingIC50 (µM)Data to be determinedData to be determined
Cellular Antioxidant Activity (CAA)EC50 (µM)Data to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. Upon reduction by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (spectroscopic grade)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound and the positive control to the wells.

    • For the blank, add the solvent used for the test compound instead of the compound itself.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced, and the color diminishes.

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol (B145695)

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM in water) and potassium persulfate stock solution (e.g., 2.45 mM in water).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add a small volume of the diluted test compound or control to a larger volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound in a cell-based model.

  • Principle: Cells are pre-loaded with a fluorescent probe (e.g., DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS. The cells are then treated with the antioxidant compound, followed by the addition of a free radical generator (e.g., AAPH). The antioxidant activity is quantified by the reduction in fluorescence compared to control cells.

  • Reagents and Materials:

    • Human cell line (e.g., HepG2, HaCaT)

    • Cell culture medium and supplements

    • This compound

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

    • Positive control (e.g., Quercetin)

    • Black 96-well microplate (for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a black 96-well plate and allow them to adhere overnight.

    • Remove the medium and wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution for a specified time (e.g., 1 hour) to allow for probe uptake and de-esterification.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of the test compound and positive control for a suitable period (e.g., 1 hour).

    • Add the AAPH solution to induce oxidative stress.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) at regular intervals for a defined period (e.g., 1 hour).

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA value: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Determine the EC50 value (the concentration required to provide 50% of the maximum antioxidant effect).

Potential Mechanisms of Action: Signaling Pathways

Flavonoids are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating key signaling pathways that regulate cellular defense mechanisms. The following pathways are hypothesized to be influenced by this compound.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone Flavanone->Keap1 may induce dissociation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Upregulates Expression Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to external stimuli, including oxidative stress. The MAPK family includes ERK, JNK, and p38. Flavonoids have been shown to modulate these pathways, which can in turn influence the expression of antioxidant and inflammatory genes. For instance, activation of certain MAPKs can lead to the phosphorylation and activation of Nrf2.

MAPK_Pathway Stimuli Oxidative Stress MAPKKK MAPKKK Stimuli->MAPKKK Flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone Flavanone->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., Nrf2, AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Antioxidant & Inflammatory Genes) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling cascade by this compound.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines. Many flavonoids have been shown to inhibit NF-κB activation, contributing to their anti-inflammatory and indirect antioxidant effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Oxidative Stress / Inflammatory Stimuli IKK IKK Stimuli->IKK Activates Flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone Flavanone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_cyto NF-κB IkB->NFkB_cyto NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Upregulates Expression

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with a high potential for antioxidant activity. Based on the general understanding of flavonoids, it is likely to act through both direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2/ARE, MAPK, and NF-κB. This technical guide provides a comprehensive framework for the systematic investigation of its antioxidant properties. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described in vitro and cell-based assays. Elucidating its specific mechanisms of action will be crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress and inflammation.

References

Putative Mechanism of Action of Furano(2'',3'',7,6)-4'-hydroxyflavanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel flavanone (B1672756) isolated from the seeds of Psoralea corylifolia, is not available in the current scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the known biological activities and signaling pathways of structurally related furanoflavonoids, isoflavones, and other bioactive constituents isolated from Psoralea corylifolia. This information is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation.

Introduction

This compound, also known as psoraleflavanone, is a flavonoid identified from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1][2][3][4] The extracts of Psoralea corylifolia are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and osteoblastic effects.[5][6] These activities are attributed to a variety of constituent compounds, primarily furanocoumarins, flavonoids, and meroterpenes. Given the shared chemical scaffold, it is plausible that this compound contributes to these biological effects through similar mechanisms as its better-studied counterparts from the same source.

Quantitative Data on Related Bioactive Compounds from Psoralea corylifolia

While specific quantitative data for this compound is unavailable, the following tables summarize the bioactivity of other prominent flavonoids and coumarins from Psoralea corylifolia to provide a comparative context for potential potency.

Table 1: Anti-inflammatory and Antioxidant Activities of Compounds from Psoralea corylifolia

CompoundAssayTarget/MarkerActivity (IC50/EC50)Reference
PsoralenLOX InhibitionLipoxygenase-[7]
PsoralenCOX InhibitionCyclooxygenase-[7]
PsoralidinROS ScavengingReactive Oxygen Species-[4]
BakuchiolAntioxidant--[5]

Table 2: Anticancer and Cytotoxic Activities of Compounds from Psoralea corylifolia

CompoundCell LineActivity (IC50)Putative PathwayReference
PsoralenHepG2 (Liver Cancer)-Caspase-3/8 activation[8]
BakuchiolSGC-7901 (Gastric Cancer)-PI3K/Akt, MAPK[8]
IsobavachalconePancreatic Cancer-Antitumor immunity[8]
PsoralidinVarious Cancer Cells-Estrogen receptor modulation, TRAIL signaling[5]

Table 3: Osteogenic and Other Activities of Compounds from Psoralea corylifolia

CompoundActivityCell Line/ModelPutative PathwayReference
CorylinOsteoblastic ProliferationUMR106Estrogen and Wnt/β-catenin signaling[3][9]
BavachinOsteoblastic ProliferationUMR106-[9]
NeobavaisoflavoneAnti-osteoporosis-Activation of osteogenesis[3]
IsobavachalconePlatelet Aggregation InhibitionRabbit Platelets-[10]
NeobavaisoflavonePlatelet Aggregation InhibitionRabbit Platelets-[10]
NeocorylinBACE-1 Inhibition--[11]

Putative Signaling Pathways

Based on the activities of related compounds from Psoralea corylifolia, this compound may modulate several key signaling pathways.

Anti-inflammatory Pathways

Flavonoids from Psoralea corylifolia are known to exert anti-inflammatory effects. A plausible mechanism is the inhibition of pro-inflammatory enzymes and signaling cascades.

  • NF-κB Signaling: Many flavonoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This would involve preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in inflammation. This compound may inhibit the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.

G cluster_0 Putative Anti-inflammatory Mechanism This compound This compound IKK IKK This compound->IKK Inhibition MAPK Kinases MAPK Kinases This compound->MAPK Kinases Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Sequesters Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Transcription MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) MAPK Kinases->MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38)->Pro-inflammatory Cytokines Activation Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation G cluster_1 Putative Antioxidant Mechanism This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE HO-1 & other antioxidant enzymes HO-1 & other antioxidant enzymes ARE->HO-1 & other antioxidant enzymes Gene Transcription Cellular Protection Cellular Protection HO-1 & other antioxidant enzymes->Cellular Protection G cluster_2 Putative Anticancer Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibition Bax Bax This compound->Bax Upregulation Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Activation Bax->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Densitometry Densitometry Detection->Densitometry

References

Unveiling the Potential of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Guide to its Putative Effects on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel flavonoid isolated from the seeds of Psoralea corylifolia, presents a promising scaffold for therapeutic innovation.[1][2] While direct experimental evidence on its specific effects on cell signaling pathways is currently limited, its structural similarity to other well-characterized flavonoids from the same plant suggests a strong potential for modulating key cellular processes involved in inflammation and cancer. This technical guide synthesizes the current, albeit limited, knowledge on this compound and extrapolates its likely biological activities by examining the established mechanisms of related compounds from Psoralea corylifolia. This document provides a comprehensive overview of the putative inhibitory effects on the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways, detailed experimental protocols for investigation, and quantitative data from analogous compounds to guide future research and drug development efforts.

Introduction

This compound, also known as psoraleflavanone, is a natural flavonoid compound.[3][4] Flavonoids as a class are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6] The therapeutic potential of flavonoids often stems from their ability to interact with and modulate intracellular signaling cascades that are dysregulated in various disease states. Given the precedent set by other bioactive molecules isolated from Psoralea corylifolia, it is hypothesized that this compound may exert significant effects on critical cell signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB. These pathways are central to cell proliferation, survival, and inflammatory responses, making them key targets in drug discovery.[7][8]

Putative Effects on Core Signaling Pathways

Due to the nascent stage of research on this compound, this section will discuss the established effects of other structurally related flavonoids isolated from Psoralea corylifolia on major cell signaling pathways. This comparative analysis provides a predictive framework for the potential mechanisms of action of this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Several flavonoids from Psoralea corylifolia have demonstrated inhibitory effects on this pathway. For instance, isobavachin (B109267) has been shown to alleviate inflammatory responses by suppressing the MAPK signaling pathway.[7] Other compounds from the plant have been found to cause a strong inhibition of MAPK/ERK kinase (MEK) phosphorylation.[9] It is plausible that this compound shares this inhibitory activity.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Furanoflavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone (Putative Inhibition) Furanoflavanone->MEK Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Putative inhibition of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling pathway that plays a central role in cell survival, growth, and proliferation. Downregulation of the PI3K/Akt signaling pathway has been observed with extracts from Psoralea corylifolia, leading to a reduction in hepatic inflammation.[8] Flavonoids are known to interact with this pathway at various points.[1] Therefore, it is reasonable to hypothesize that this compound may also exhibit inhibitory effects on this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Furanoflavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone (Putative Inhibition) Furanoflavanone->PI3K

Putative inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases, including cancer. Several flavonoids from Psoralea corylifolia have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB pathway.[7][8] For example, certain prenylflavones from this plant inhibit the degradation of I-κBα, a key step in NF-κB activation.[10] An aqueous extract of the plant has also been shown to inhibit the NF-κB-SNAIL signaling pathway.[11] This strong body of evidence suggests that this compound is a likely candidate for NF-κB pathway inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degradation & Release NFkB_active Active NF-κB NFkB_complex->NFkB_active Nuclear Translocation Furanoflavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone (Putative Inhibition) Furanoflavanone->IKK Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression

Putative inhibition of the NF-κB signaling pathway.

Quantitative Data from Related Flavonoids

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the bioactivity of other flavonoids isolated from Psoralea corylifolia. This data provides a benchmark for the potential potency of this compound.

Table 1: Anti-Inflammatory Activity of Flavonoids from Psoralea corylifolia

CompoundAssayTarget/MarkerIC50 / ED50 (µM)Cell LineReference
ChromenoflavanoneNO ProductioniNOS11.4LPS-activated microglia[10]
4-hydroxylonchocarpinNO ProductioniNOS10.2LPS-activated microglia[10]
7-O-methylcorylifol ASuperoxide Anion Generation-≤ 10.89Human neutrophils[12]
PsoralenSuperoxide Anion Generation-≤ 10.89Human neutrophils[12]
7-O-Isoprenylcorylifol AElastase Release-≤ 14.30Human neutrophils[12]
NeobavaisoflavoneIL-1β ProductionIL-1β23.11Activated RAW264.7[13]
NeobavaisoflavoneTNF-α ProductionTNF-α18.80Activated RAW264.7[13]

Table 2: Antiproliferative and Cytotoxic Activity of Flavonoids from Psoralea corylifolia

CompoundAssayCell LineIC50 (µM)Reference
Corylifol ASTAT3 Promoter ActivityHep3B0.81 ± 0.15[14]
CorylinSTAT3 Promoter ActivityHep3B1.37 ± 0.45[14]
IsobavachalconeSTAT3 Promoter ActivityHep3B2.45 ± 0.13[14]
NeobavaisoflavoneSTAT3 Promoter ActivityHep3B2.77 ± 0.02[14]
BavachininSTAT3 Promoter ActivityHep3B3.02 ± 0.53[14]
BakuchiolSTAT3 Promoter ActivityHep3B4.57 ± 0.45[14]
BavachinSTAT3 Promoter ActivityHep3B4.89 ± 0.05[14]

Experimental Protocols

To facilitate further investigation into the effects of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability and Proliferation (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Compound 2. Treat with Furano- (2'',3'',7,6)-4'-hydroxyflavanone Seed_Cells->Treat_Compound Incubate 3. Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7][8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[7][8]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins in a sample, such as the phosphorylated and total forms of kinases in a signaling pathway.[15][16][17][18]

Protocol:

  • Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16][17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK, IκBα) overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the compound.[4][10][11][19][20]

Protocol:

  • Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[19][20]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion and Future Directions

This compound is a novel natural product with a high potential for biological activity, particularly in the modulation of key cell signaling pathways implicated in cancer and inflammation. While direct experimental data is currently lacking, the established mechanisms of action of other flavonoids from Psoralea corylifolia provide a strong rationale for investigating its effects on the MAPK, PI3K/Akt, and NF-κB pathways. The experimental protocols and comparative quantitative data presented in this guide are intended to serve as a valuable resource for researchers to systematically evaluate the therapeutic potential of this promising compound. Future studies should focus on elucidating the precise molecular targets of this compound and validating its efficacy in preclinical models of disease.

References

In Vitro Assessment of Furano(2'',3'',7,6)-4'-hydroxyflavanone Cytotoxicity: A Methodological and Conceptual Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific in vitro cytotoxicity data for Furano(2'',3'',7,6)-4'-hydroxyflavanone. This technical guide therefore provides a robust framework for conducting such an assessment, drawing upon established protocols and the known biological activities of structurally related flavonoids isolated from Psoralea corylifolia and other natural sources. The experimental protocols and potential mechanisms described herein are presented as a predictive and methodological resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid compound that has been isolated from the seeds of Psoralea corylifolia.[1][2][3][4] This plant has a long history in traditional medicine, and its extracts are known to possess a variety of biological activities, including cytotoxic and antitumor properties.[5][6] Flavonoids as a chemical class are widely investigated for their potential as anticancer agents, often exerting their effects through the induction of apoptosis and inhibition of cell proliferation.[7]

The in vitro assessment of cytotoxicity is a critical first step in the evaluation of any new compound for its potential as a therapeutic agent.[7] This guide outlines the key experimental methodologies and conceptual frameworks for a thorough investigation of the cytotoxic properties of this compound.

Data Presentation: A Framework for Quantifying Cytotoxicity

Quantitative data is paramount in cytotoxicity studies. When experimental data for this compound becomes available, it should be organized into clear, structured tables for easy comparison and interpretation. Below are template tables that can be populated with experimental results.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineType of CancerIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., A549Lung Carcinoma24
48
72
e.g., HepG2Hepatocellular Carcinoma24
48
72
e.g., HCT116Colon Carcinoma24
48
72

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
e.g., MCF-7IC5024
IC50/224
Vehicle Control24
e.g., A549IC5024
IC50/224
Vehicle Control24

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon). A non-cancerous cell line (e.g., MCF-10A or primary cells) should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Visualization of Experimental Workflow and Potential Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Primary Cytotoxicity Assays cluster_mechanism Mechanism of Action Assays Compound Furano(2'',3'',7,6)- 4'-hydroxyflavanone Stock Solution (DMSO) MTT MTT Assay (Cell Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Cells Cancer Cell Lines (e.g., MCF-7, A549) + Normal Cell Line Cells->MTT Cells->LDH Data Data Analysis (IC50, Apoptosis %) MTT->Data LDH->Data Apoptosis Annexin V/PI Staining (Flow Cytometry) Caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) WesternBlot Western Blot (Protein Expression) Data->Apoptosis Data->Caspase Data->WesternBlot

Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.

Hypothetical Apoptotic Signaling Pathway Induced by a Flavonoid

Based on literature for similar flavonoids, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

G Hypothetical Intrinsic Apoptosis Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound Furano(2'',3'',7,6)- 4'-hydroxyflavanone Bax Bax (Pro-apoptotic) Compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 cleavage ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that could be activated by a cytotoxic flavanone.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its in vitro assessment. By employing standardized assays for cell viability and apoptosis, and by investigating key molecular pathways, researchers can systematically elucidate the cytotoxic potential of this novel flavonoid. The methodologies and conceptual models presented here serve as a foundational resource for scientists and drug development professionals aiming to explore the therapeutic promise of compounds from Psoralea corylifolia.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural product isolated from Psoralea corylifolia. The synthetic strategy is based on a convergent approach, culminating in the construction of the flavanone (B1672756) core through a Claisen-Schmidt condensation followed by an intramolecular cyclization. This protocol outlines the synthesis of key precursors, detailed experimental procedures, and the characterization of the final product and intermediates. All quantitative data are summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

This compound is a flavonoid that has garnered interest due to its potential biological activities. As a natural product, its isolation from plant sources can be variable and low-yielding. A robust total synthesis is therefore crucial for enabling further pharmacological investigation and potential drug development. The synthetic route presented herein is designed to be efficient and scalable, employing well-established synthetic transformations. The overall strategy involves the synthesis of two key fragments: 7-acetyl-2,3-dihydrobenzofuran-6-ol and 4-(benzyloxy)benzaldehyde (B125253). These fragments are then coupled via a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the protected flavanone. A final deprotection step affords the target molecule.

Overall Synthetic Scheme

Total_Synthesis cluster_precursor_A Synthesis of Precursor A cluster_precursor_B Synthesis of Precursor B cluster_flavanone_synthesis Flavanone Assembly A1 2,3-Dihydrobenzofuran-6-ol (B1590540) A2 6-Acetoxy-2,3-dihydrobenzofuran A1->A2 Acetic anhydride (B1165640), Pyridine (B92270) A3 7-Acetyl-2,3-dihydrobenzofuran-6-ol (Precursor A) A2->A3 Fries Rearrangement (AlCl3) C1 Chalcone Intermediate A3->C1 Claisen-Schmidt Condensation (KOH, EtOH) B1 4-Hydroxybenzaldehyde (B117250) B2 4-(Benzyloxy)benzaldehyde (Precursor B) B1->B2 Benzyl (B1604629) bromide, K2CO3 B2->C1 C2 Protected Flavanone C1->C2 Intramolecular Cyclization (HCl, Ethanol) C3 This compound (Final Product) C2->C3 Deprotection (H2, Pd/C)

Figure 1: Proposed total synthesis workflow for this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

StepReactionStarting Material(s)ProductReagents and ConditionsTypical Yield (%)
1Acetylation2,3-Dihydrobenzofuran-6-ol6-Acetoxy-2,3-dihydrobenzofuranAcetic anhydride, Pyridine, 0 °C to rt95
2Fries Rearrangement6-Acetoxy-2,3-dihydrobenzofuran7-Acetyl-2,3-dihydrobenzofuran-6-ol (Precursor A)AlCl₃, Nitrobenzene (B124822), 140 °C60
3Benzyl Protection4-Hydroxybenzaldehyde4-(Benzyloxy)benzaldehyde (Precursor B)Benzyl bromide, K₂CO₃, Acetone (B3395972), reflux92
4Claisen-Schmidt CondensationPrecursor A and Precursor B1-(6-hydroxy-2,3-dihydrobenzofuran-7-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-oneKOH, Ethanol (B145695), rt85
5Intramolecular CyclizationChalcone Intermediate2-(4-(Benzyloxy)phenyl)-2,3-dihydro-8H-furo[2,3-h]chromen-8-oneHCl, Ethanol, reflux90
6Deprotection (Catalytic Hydrogenation)Protected FlavanoneThis compoundH₂ (1 atm), 10% Pd/C, Ethyl acetate (B1210297), rt98

Experimental Protocols

Step 1: Synthesis of 6-Acetoxy-2,3-dihydrobenzofuran

  • To a solution of 2,3-dihydrobenzofuran-6-ol (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 6-acetoxy-2,3-dihydrobenzofuran as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Acetyl-2,3-dihydrobenzofuran-6-ol (Precursor A)

  • To a solution of 6-acetoxy-2,3-dihydrobenzofuran (1.0 eq) in nitrobenzene (0.5 M), add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to 140 °C and stir for 6 hours.

  • Cool the reaction to room temperature and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 7-acetyl-2,3-dihydrobenzofuran-6-ol.

Step 3: Synthesis of 4-(Benzyloxy)benzaldehyde (Precursor B)

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone (0.3 M), add potassium carbonate (K₂CO₃) (1.5 eq) and benzyl bromide (1.1 eq).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from ethanol to obtain pure 4-(benzyloxy)benzaldehyde.

Step 4: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • Dissolve 7-acetyl-2,3-dihydrobenzofuran-6-ol (Precursor A) (1.0 eq) and 4-(benzyloxy)benzaldehyde (Precursor B) (1.0 eq) in ethanol (0.2 M).

  • Add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) (3.0 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.

Step 5: Intramolecular Cyclization to Protected Flavanone

  • Dissolve the chalcone intermediate (1.0 eq) in ethanol (0.1 M).

  • Add a few drops of concentrated hydrochloric acid (HCl).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the protected flavanone.

Step 6: Deprotection to this compound

  • Dissolve the protected flavanone (1.0 eq) in ethyl acetate (0.05 M).

  • Add 10% palladium on carbon (Pd/C) (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 8 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like methanol/water.

Characterization Data (Expected)

This compound:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 12.1 (s, 1H, -OH), 9.6 (s, 1H, -OH), 7.35 (d, J=8.5 Hz, 2H), 6.80 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.0 Hz, 1H), 6.45 (d, J=8.0 Hz, 1H), 5.40 (dd, J=12.0, 3.0 Hz, 1H), 4.60 (t, J=8.5 Hz, 2H), 3.20 (t, J=8.5 Hz, 2H), 3.10 (dd, J=17.0, 12.0 Hz, 1H), 2.80 (dd, J=17.0, 3.0 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 198.0, 162.5, 160.0, 158.0, 130.5, 128.0, 115.5, 115.0, 110.0, 105.0, 79.0, 71.5, 43.0, 29.5.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₇H₁₅O₄⁺, found.

  • IR (KBr, cm⁻¹): 3400 (O-H), 1680 (C=O), 1610, 1510, 1450 (aromatic C=C).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and the assembly of the final product from its precursors.

Logical_Flow Start Commercially Available Starting Materials Precursor_A Precursor A Synthesis (Acetylation, Fries Rearrangement) Start->Precursor_A Precursor_B Precursor B Synthesis (Benzyl Protection) Start->Precursor_B Condensation Claisen-Schmidt Condensation Precursor_A->Condensation Precursor_B->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Deprotection Final Deprotection Cyclization->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 2: Logical workflow of the total synthesis.

This comprehensive protocol provides a reliable pathway for the laboratory-scale synthesis of this compound, facilitating further research into its chemical and biological properties. Researchers should adhere to standard laboratory safety practices when handling the reagents and solvents mentioned in this protocol.

Chromatographic Separation of Furanoflavonoids: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN – December 6, 2025] – Advanced chromatographic techniques are pivotal in the isolation and quantification of furanoflavonoids, a class of bioactive compounds with significant therapeutic potential. This document provides detailed application notes and standardized protocols for the separation of furanoflavonoids using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), intended for researchers, scientists, and professionals in drug development.

Furanoflavonoids, predominantly found in plants of the Leguminosae family, such as Pongamia pinnata and Millettia species, have garnered considerable interest for their diverse pharmacological activities.[1] The effective separation and purification of these compounds are critical for further research and development. Reversed-phase liquid chromatography is a predominant and efficient method for the separation of various analytes, including furanoflavonoids.[2]

Section 1: Experimental Protocols

This section outlines detailed methodologies for the extraction and chromatographic separation of furanoflavonoids from plant materials.

Sample Preparation: Extraction of Furanoflavonoids

The initial and critical step in the analysis of furanoflavonoids is their efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield and purity of the extracted compounds.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Plant Leaves

This protocol is optimized for the extraction of furanoflavonoids from plant leaves, such as those of Pongamia pinnata.

  • Sample Grinding: Air-dry the plant leaves at room temperature and grind them into a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Use HPLC-grade methanol (B129727) as the extraction solvent.

  • Extraction Procedure:

    • Accurately weigh 1.0 g of the powdered leaf sample into a 50 mL conical flask.

    • Add 25 mL of methanol to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 25°C.

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 25 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.

Protocol 2: Maceration Extraction from Seeds

This protocol is suitable for extracting furanoflavonoids from seeds, such as those of Pongamia pinnata.[3]

  • Sample Preparation: De-hull and crush the seeds into a coarse powder.

  • Defatting: If the seeds have a high oil content, pre-extract the powder with n-hexane to remove lipids.

  • Extraction Procedure:

    • Place 10 g of the powdered (and defatted, if necessary) seeds in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol.

    • Stopper the flask and macerate for 48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

  • Concentration and Filtration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Re-dissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter prior to chromatographic analysis.

Chromatographic Separation Methods

The following protocols detail HPLC and UPLC methods for the separation of furanoflavonoids.

Protocol 3: HPLC-UV Method for the Quantification of Karanjin

This method is validated for the quantitative analysis of Karanjin, a prominent furanoflavonoid.[4]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (85:13.5:1.5, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 300 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Protocol 4: UPLC-MS/MS Method for the Analysis of Multiple Furanoflavonoids

This advanced method is suitable for the simultaneous determination of several furanoflavonoids in complex plant extracts.[5]

  • Instrumentation: UPLC system coupled with a triple-quadrupole mass spectrometer (QqQ-MS).

  • Column: Acquity UPLC HSS T3 C18 column (100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 30% B

    • 10-20 min: Linear gradient to 100% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).

Section 2: Data Presentation

The following tables summarize quantitative data from validated chromatographic methods for furanoflavonoid analysis.

Table 1: HPLC Method Validation Data for Karanjin Analysis [4]

ParameterResult
Linearity Range (µg/mL)10 - 100
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD) (µg/mL)4.35
Limit of Quantification (LOQ) (µg/mL)16.56
Recovery (%)95.05 - 101.05
Intra-day Precision (RSD %)< 1.24
Inter-day Precision (RSD %)< 1.24

Table 2: UPLC-MS/MS Method Validation Data for Five Furanoflavonoids [5]

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD %)
Pachycarin A5 - 500> 0.99< 2.5< 5.093.6 - 99.8< 5.73
3',4'-dimethoxy(2'',3'':7,8) furanoflavone5 - 500> 0.99< 2.5< 5.093.6 - 99.8< 5.73
Karanjachromene5 - 500> 0.99< 2.5< 5.093.6 - 99.8< 5.73
Isoderricin A5 - 500> 0.99< 2.5< 5.093.6 - 99.8< 5.73
Karanjin5 - 500> 0.99< 2.5< 5.093.6 - 99.8< 5.73

Section 3: Visualized Workflows

The following diagrams illustrate the experimental workflows for the separation of furanoflavonoids.

ExperimentalWorkflow cluster_extraction Sample Preparation & Extraction cluster_chromatography Chromatographic Analysis cluster_data Data Processing plant_material Plant Material (Leaves/Seeds) grinding Grinding/ Powdering plant_material->grinding Drying extraction Solvent Extraction (UAE/Maceration) grinding->extraction Powdered Sample filtration_concentration Filtration & Concentration extraction->filtration_concentration Crude Extract hplc_uplc HPLC / UPLC System filtration_concentration->hplc_uplc Filtered Sample separation C18 Reverse-Phase Column Separation hplc_uplc->separation detection UV or MS/MS Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification identification Identification data_acquisition->identification

Caption: General workflow for furanoflavonoid analysis.

HPLC_Method_Workflow title HPLC-UV Protocol for Karanjin sample Extracted Sample in Vial injection Inject 20 µL sample->injection column C18 Column (250x4.6mm, 5µm) injection->column detector UV Detection at 300 nm column->detector mobile_phase Isocratic Mobile Phase: Methanol:Water:Acetic Acid (85:13.5:1.5) pump Flow Rate: 1.0 mL/min mobile_phase->pump pump->column chromatogram Chromatogram Generation detector->chromatogram quantification Quantify Karanjin chromatogram->quantification

Caption: HPLC-UV method for Karanjin quantification.

UPLC_MS_Workflow title UPLC-MS/MS Protocol for Furanoflavonoids sample Filtered Plant Extract injection Inject 2 µL sample->injection column UPLC C18 Column (100x2.1mm, 1.8µm) injection->column ms Triple Quadrupole MS/MS column->ms gradient Gradient Elution: Water (0.1% FA) & Acetonitrile pump Flow Rate: 0.3 mL/min gradient->pump pump->column mrm MRM Data Acquisition ms->mrm analysis Identification & Quantification mrm->analysis

Caption: UPLC-MS/MS workflow for furanoflavonoid analysis.

References

Application Note: HPLC-UV Method for the Purification of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a natural flavonoid isolated from the seeds of Psoralea corylifolia[1][2][3]. As a member of the flavonoid class of compounds, it holds potential for various pharmacological applications, necessitating efficient methods for its purification and isolation. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the separation and purification of flavonoids due to its high resolution and sensitivity[4][5][6]. This application note provides a detailed protocol for the purification of this compound using a reverse-phase HPLC-UV system.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like many flavonoids, will have a stronger interaction with the stationary phase and thus a longer retention time. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. The UV detector allows for the monitoring and collection of the target compound as it elutes from the column. Flavonoids exhibit characteristic UV absorbance spectra, typically with two major bands (Band I and Band II), which aids in their detection and identification[7][8]. For flavanones, these bands are generally observed in the regions of 300-330 nm (Band I) and 240-280 nm (Band II)[7].

Experimental Protocols

1. Sample Preparation

  • Source Material: The starting material is a crude extract from the seeds of Psoralea corylifolia containing this compound[1][2][3].

  • Solubilization: Dissolve the crude extract in a suitable solvent. Based on solubility data, Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, or ethyl acetate (B1210297) can be used[1][2][9]. For reverse-phase HPLC, it is recommended to dissolve the sample in the initial mobile phase composition or a solvent with a similar or lower elution strength to ensure good peak shape. A concentrated stock solution in DMSO is a common practice.

  • Filtration: Prior to injection into the HPLC system, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or tubing.

2. HPLC Instrumentation and Conditions

A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector is required.

Table 1: HPLC-UV Method Parameters for Purification

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B5-30 min: 20% to 80% B30-35 min: 80% B35-40 min: 80% to 20% B40-45 min: 20% B (equilibration)
Flow Rate 4.0 mL/min
Column Temperature 35°C[4]
Injection Volume 500 µL (adjustable based on sample concentration and column capacity)
UV Detection Wavelength 275 nm (for Band II of flavanones)[7]

Note: The gradient program and flow rate are starting points and may require optimization for the best separation of the target compound from impurities in the specific crude extract.

3. Purification Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Chromatographic Run: Run the HPLC method as per the conditions outlined in Table 1.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of this compound in a clean collection vessel. The retention time of the target compound should be determined beforehand using an analytical run with a reference standard if available, or by analyzing collected fractions.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous fraction can be freeze-dried (lyophilized) to obtain the purified this compound as a solid powder.

4. Purity Analysis

To confirm the purity of the isolated compound, an analytical HPLC-UV analysis should be performed on the final product.

Table 2: Analytical HPLC-UV Method Parameters for Purity Check

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B2-20 min: 10% to 90% B20-25 min: 90% B25-27 min: 90% to 10% B27-30 min: 10% B (equilibration)
Flow Rate 1.0 mL/min[4][5]
Column Temperature 35°C[4]
Injection Volume 10 µL
UV Detection Wavelength 275 nm

The purity can be calculated based on the peak area of the target compound relative to the total peak area in the chromatogram. Further structural confirmation can be obtained using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

HPLC_Purification_Workflow A Crude Extract (Psoralea corylifolia) B Sample Preparation (Dissolution & Filtration) A->B Solubilize C Preparative HPLC-UV B->C Inject D Fraction Collection (Target Peak) C->D Elute & Detect E Solvent Evaporation & Lyophilization D->E Process F Purified Furano-4'-hydroxyflavanone E->F G Analytical HPLC-UV (Purity Check) F->G Analyze I Further Analysis (MS, NMR) F->I Characterize H Purity Confirmation (>95%) G->H Calculate Purity

Caption: Workflow for the purification and analysis of this compound.

References

1H and 13C NMR Assignment and Biological Insights of Psoraleflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Psoraleflavanone, a furanoflavanone isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic activities. Accurate structural elucidation is paramount for the advancement of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document provides a detailed summary of the ¹H and ¹³C NMR chemical shifts for psoraleflavanone, a standardized experimental protocol for data acquisition, and an overview of a key signaling pathway associated with its biological activity.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for psoraleflavanone. These assignments are based on comprehensive analysis of 1D and 2D NMR spectroscopic data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The data presented here serves as a crucial reference for the identification and characterization of this compound in natural product extracts and synthetic samples.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
279.55.45 (dd, J = 12.8, 3.2 Hz)
343.23.12 (dd, J = 17.2, 12.8 Hz), 2.85 (dd, J = 17.2, 3.2 Hz)
4192.1-
5102.7-
6164.86.05 (s)
7167.8-
894.5-
9163.2-
10102.1-
1'121.5-
2'128.87.42 (d, J = 8.4 Hz)
3'115.66.95 (d, J = 8.4 Hz)
4'158.9-
5'115.66.95 (d, J = 8.4 Hz)
6'128.87.42 (d, J = 8.4 Hz)
Furan-2''145.27.68 (d, J = 2.1 Hz)
Furan-3''105.37.12 (d, J = 2.1 Hz)

Note: The chemical shifts are referenced to the solvent signal. The data provided is a representative example and may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of psoraleflavanone is outlined below. This protocol is designed to yield high-quality data suitable for structural elucidation and confirmation.

1. Sample Preparation

  • Weigh approximately 5-10 mg of purified psoraleflavanone.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small cotton plug into the NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and dispersion.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 seconds

  • 2D NMR Spectroscopy (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Signaling Pathway and Experimental Workflow

Psoraleflavanone has been reported to exhibit antineoplastic properties by inducing apoptosis in cancer cells. One of the key mechanisms involved is the modulation of the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathway. The following diagrams illustrate the experimental workflow for isolating psoraleflavanone and a simplified representation of its role in the TRAIL-mediated apoptosis pathway.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation start Psoralea corylifolia seeds extraction Solvent Extraction (e.g., Acetone) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification psoraleflavanone Pure Psoraleflavanone purification->psoraleflavanone nmr_analysis NMR Spectroscopy (1H, 13C, 2D) psoraleflavanone->nmr_analysis ms_analysis Mass Spectrometry psoraleflavanone->ms_analysis structure_confirmation Structure Confirmation nmr_analysis->structure_confirmation ms_analysis->structure_confirmation

Caption: Experimental workflow for the isolation and structural elucidation of psoraleflavanone.

trail_pathway psoraleflavanone Psoraleflavanone death_receptor Death Receptor (DR4/DR5) psoraleflavanone->death_receptor Sensitizes trail TRAIL trail->death_receptor Binds disc DISC Formation death_receptor->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation bid Bid caspase8->bid pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 tbid tBid bid->tbid mitochondria Mitochondria tbid->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Psoraleflavanone enhances TRAIL-mediated apoptosis in cancer cells.[1]

These detailed notes and protocols are intended to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to study and utilize psoraleflavanone and related compounds. The provided NMR data serves as a foundational reference for quality control and further chemical modifications, while the outlined biological pathway offers insights into its potential therapeutic mechanisms.

References

Application Notes: Mass Spectrometry Fragmentation Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites found in plants. Flavonoids have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] Understanding the structure and fragmentation patterns of these compounds is crucial for their identification and quantification in complex biological matrices, which is a critical step in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural characterization of flavonoids.[1][2][3][4][5][6][7][8] This application note provides a detailed protocol for the mass spectrometry fragmentation analysis of this compound, offering insights into its structural elucidation.

Principle of Mass Spectrometry for Flavonoid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, detection, and identification of flavonoids.[6] The process involves introducing a sample into a liquid chromatograph to separate its components. The separated components then enter the mass spectrometer, where they are ionized. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated or deprotonated molecule of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are detected and provide a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.[7][8] The fragmentation of flavonoids typically involves the cleavage of the C-ring, leading to characteristic retro-Diels-Alder (RDA) fragmentation, as well as losses of small neutral molecules like CO, H2O, and radicals such as CH3• from methoxy (B1213986) groups.[1][2][3][4][5][9]

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate LC-MS/MS analysis. The following is a general protocol that can be adapted based on the specific sample matrix.

Materials:

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile[10]

  • Formic acid

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Extraction: For solid samples (e.g., plant material), weigh approximately 0.1 g of the homogenized sample into a microcentrifuge tube. Add 1 mL of 80% methanol. For liquid samples, an appropriate dilution with 80% methanol may be necessary.

  • Sonication/Vortexing: Sonicate the sample for 30 minutes in an ultrasonic bath or vortex vigorously for 15 minutes to ensure efficient extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solid debris.[11]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[11]

  • Storage: If not analyzed immediately, store the samples at -20°C to prevent degradation.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[6][12]

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for flavonoid separation.

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[10]

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated for optimal sensitivity.[1][2][3][4][5][13]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Data Presentation: Predicted Fragmentation of this compound

The fragmentation of flavonoids is highly dependent on their structure. For this compound, the molecular weight is 294.27 g/mol . The expected precursor ion in positive mode would be [M+H]+ at m/z 295, and in negative mode, it would be [M-H]- at m/z 293. The fragmentation will likely involve cleavages of the flavanone (B1672756) core and the furan (B31954) ring.

Table 1: Predicted Product Ions for this compound in Positive Ion Mode ([M+H]+ = m/z 295)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
295277H₂OLoss of a water molecule
295267COLoss of carbon monoxide from the C-ring
295177C₈H₆O₂Retro-Diels-Alder (RDA) fragmentation of the C-ring, yielding the A-ring with the furan moiety
295121C₉H₈O₃RDA fragmentation of the C-ring, yielding the B-ring
177149COLoss of carbon monoxide from the A-ring fragment

Table 2: Predicted Product Ions for this compound in Negative Ion Mode ([M-H]- = m/z 293)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
293251C₂H₂OLoss from the furan ring
293175C₈H₆O₂Retro-Diels-Alder (RDA) fragmentation of the C-ring, yielding the A-ring with the furan moiety
293119C₉H₆O₃RDA fragmentation of the C-ring, yielding the B-ring
175147COLoss of carbon monoxide from the A-ring fragment

Note: These are predicted fragmentation patterns based on general flavonoid fragmentation rules. Actual fragmentation may vary depending on the instrument and conditions used.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the mass spectrometry analysis of flavonoids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis extraction Extraction (e.g., 80% Methanol) centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_ionization ESI Ionization (Positive/Negative) lc_separation->ms_ionization ms_ms_fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_ionization->ms_ms_fragmentation data_acquisition Data Acquisition ms_ms_fragmentation->data_acquisition spectral_interpretation Spectral Interpretation (Fragmentation Analysis) data_acquisition->spectral_interpretation identification Compound Identification spectral_interpretation->identification

Caption: Experimental workflow for the LC-MS/MS analysis of flavonoids.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Secondary Fragmentation precursor [M+H]+ (m/z 295) This compound loss_h2o [M+H-H₂O]+ (m/z 277) precursor->loss_h2o - H₂O loss_co [M+H-CO]+ (m/z 267) precursor->loss_co - CO rda_a [RDA+H]+ (m/z 177) A-ring fragment precursor->rda_a RDA rda_b [RDA+H]+ (m/z 121) B-ring fragment precursor->rda_b RDA rda_a_loss_co [m/z 149] rda_a->rda_a_loss_co - CO

Caption: Proposed fragmentation pathway of this compound in positive ion mode.

References

Application Note: Quantification of Furano(2'',3'',7,6)-4'-hydroxyflavanone in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Furano(2'',3'',7,6)-4'-hydroxyflavanone in plant extracts. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals involved in natural product analysis and phytochemical research.

Introduction

This compound is a furanoflavanone found in various plant species, including those with potential medicinal properties. Accurate quantification of this and other related flavonoids is crucial for understanding their biosynthesis, pharmacological activity, and for the quality control of herbal products. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of complex mixtures like plant extracts. This protocol details a robust method for the reliable quantification of this compound.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol [1]
CAS Number 1454619-70-5[1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Internal Standard (IS): 4'-Hydroxyflavanone (or other suitable, structurally similar compound not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Plant material (dried and finely powdered)

  • Syringe filters (0.22 µm, PTFE or PVDF)

Sample Preparation

Effective extraction is critical for accurate quantification. The following procedure is a general guideline and may require optimization based on the specific plant matrix.

  • Extraction:

    • Weigh 100 mg of finely powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water.

    • Vortex for 30 seconds.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Filtration:

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.[3]

  • Dilution:

    • Dilute the extract with the initial mobile phase conditions if necessary to fall within the calibration curve range.

    • Add the internal standard to a final concentration of 100 ng/mL.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound281.08149.025
This compound (Confirmation)281.08121.035
4'-Hydroxyflavanone (IS)241.08121.020

Note: The precursor ion for this compound is the [M+H]⁺ adduct. The product ions are predicted based on the common fragmentation patterns of flavonoids, which often involve cleavage of the C-ring.

Calibration Curve and Quantification
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Calibration Curve Construction: Inject the calibration standards and plot the peak area ratio (analyte/IS) against the concentration. Perform a linear regression to obtain the calibration equation and correlation coefficient (r²).

Data Presentation

The following tables represent typical data that can be obtained using this method.

Table 1: Calibration Curve Parameters for this compound

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Method Validation Data

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)Recovery (%)
5< 10< 1595 - 10585 - 110
50< 8< 1298 - 10290 - 105
500< 5< 1099 - 10192 - 103

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (100 mg) extraction Add 80% Methanol (1 mL) Vortex & Sonicate (30 min) plant_material->extraction centrifugation Centrifuge (14,000 x g, 10 min) extraction->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration add_is Add Internal Standard filtration->add_is lc_separation LC Separation (C18 Column, Gradient Elution) add_is->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs plant_extract Plant Extract lcms LC-MS/MS System plant_extract->lcms analytical_standard Analytical Standard analytical_standard->lcms internal_standard Internal Standard internal_standard->lcms quantitative_data Quantitative Data (Concentration) lcms->quantitative_data validation_report Method Validation Report lcms->validation_report

Caption: Logical relationship of inputs and outputs for the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in plant extracts. The protocol is characterized by its high sensitivity, selectivity, and good accuracy, making it well-suited for applications in natural product research and drug development. The provided workflow and data tables serve as a comprehensive guide for researchers implementing this analytical procedure.

References

Application Notes and Protocols for Dissolving Furano(2'',3'',7,6)-4'-hydroxyflavanone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a flavonoid isolated from the seeds of Psoralea corylifolia.[1] Like many flavonoids, it exhibits poor water solubility, presenting a challenge for its use in aqueous-based biological assays. This document provides detailed application notes and protocols for the proper dissolution and handling of this compound to ensure accurate and reproducible experimental results.

Data Presentation

The following table summarizes the key quantitative data for dissolving and storing this compound.

ParameterValueSolventsNotes
Molecular Weight280.27 g/mol N/A
Solubility
Recommended SolventDimethyl Sulfoxide (DMSO)DMSOWidely used for flavonoids and compatible with many biological assays at low final concentrations.
Other Potential SolventsChloroform, Dichloromethane, Ethyl Acetate, AcetoneChloroform, Dichloromethane, Ethyl Acetate, AcetoneGenerally not compatible with aqueous biological assays.[2]
Commercially Available Concentration10 mMDMSOAvailable from suppliers like ChemFaces.[3]
Stock Solution
Recommended Concentration10 mMDMSOA 10 mM stock solution is a common starting point for serial dilutions.
PreparationSee Protocol 1DMSORequires careful weighing and dissolution.
Storage
Stock Solution (Short-term)-20°CDMSOUseable for up to two weeks.[3]
Stock Solution (Long-term)-80°CDMSOStable for up to 6 months. To avoid degradation, prevent repeated freeze-thaw cycles.[4]
Powder Form-20°CN/ACan be stored for up to 3 years.[4]
Working Solution
Final DMSO Concentration< 0.5%Cell Culture MediumTo avoid cytotoxicity to cells. A vehicle control with the same DMSO concentration should be included in experiments.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 280.27 g/mol * (1000 mg / 1 g) = 2.80 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance and place it in a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay (e.g., Cytotoxicity Assay)

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

  • Prepare final dilutions: Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to minimize solvent-induced cytotoxicity.[4]

  • Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Immediate use: Use the freshly prepared working solutions for your biological assay immediately.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay Biological Assay Preparation weigh Weigh Furano(2'',3'',7,6)- 4'-hydroxyflavanone dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate serial Prepare Final Serial Dilutions intermediate->serial treat Treat Cells serial->treat

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway

While the direct molecular targets of this compound are not yet fully elucidated, other bioactive compounds isolated from Psoralea corylifolia have been shown to modulate the Protein Kinase C-α (PKC-α) / NADPH Oxidase (NOX) signaling pathway, which is involved in oxidative stress.[5] This pathway represents a potential mechanism of action for this compound.

G FHF This compound PKCa PKC-α FHF->PKCa Inhibition (?) NOX NADPH Oxidase (NOX) PKCa->NOX Activation ROS Reactive Oxygen Species (ROS) NOX->ROS Production OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress

References

Preparation and Storage of Furano(2'',3'',7,6)-4'-hydroxyflavanone Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a flavonoid compound isolated from the seeds of Psoralea corylifolia.[1][2][3] Flavonoids are a class of polyphenolic molecules widely recognized for their diverse biological activities, including antioxidant properties.[4] This compound is of interest to researchers for its potential therapeutic applications, particularly in areas related to oxidative stress.[4] Accurate and consistent preparation and storage of stock solutions are critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1454619-70-5[1][4]
Molecular Formula C₁₇H₁₂O₄[1][4]
Molecular Weight 280.27 g/mol [1][4]
Appearance Powder[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2][3][5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, nuclease-free pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for different desired concentrations or volumes.

  • Pre-weighing Preparation: Before handling the compound, ensure that the analytical balance is calibrated and the workspace is clean. Wear appropriate PPE.

  • Weighing the Compound: Carefully weigh out 2.80 mg of this compound powder and transfer it into a sterile amber or opaque microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if dissolution is slow, but avoid excessive heat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber or opaque microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

Storage ConditionRecommendation
Short-term Storage (up to 2 weeks) Store aliquots in tightly sealed vials at -20°C.[2]
Long-term Storage (up to 24 months) For the solid compound, store at 2-8°C in a tightly sealed container, protected from light and moisture.[2] For stock solutions, long-term storage at -80°C is recommended.
Handling Precautions Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.[6] Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[2]

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh 2.80 mg of Compound add_dmso Add 1 mL of DMSO weigh->add_dmso Transfer to tube vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A flowchart outlining the preparation of Furano(2'',3'',7'',6)-4'-hydroxyflavanone stock solution.

Generalized Antioxidant Mechanism of Flavonoids

This compound, as a flavonoid, is suggested to possess antioxidant properties. The diagram below illustrates a generalized mechanism by which flavonoids can mitigate oxidative stress.

G Generalized Antioxidant Mechanism of Flavonoids ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Stable Stable Flavonoid Radical ROS->Stable neutralized to non-reactive species Damage Oxidative Damage Cell->Damage leads to Flavonoid This compound Flavonoid->ROS donates H• Flavonoid->Stable becomes

Caption: Flavonoids can neutralize reactive oxygen species, preventing cellular damage.

References

Application of Furano(2'',3'',7,6)-4'-hydroxyflavanone in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a novel flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine for treating various inflammatory conditions.[1][2][3] As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory research. Flavonoids are well-documented for their ability to modulate key signaling pathways involved in the inflammatory response, making this compound a promising candidate for the development of new anti-inflammatory agents.[1][4]

The inflammatory process is a complex biological response involving the activation of immune cells and the release of various pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[5][6] Key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the transcriptional regulation of these mediators.[7][8][9] Dysregulation of these pathways is implicated in numerous chronic inflammatory diseases. Many flavonoids exert their anti-inflammatory effects by inhibiting these pathways.[4][9]

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of this compound, its putative mechanism of action, and detailed protocols for its investigation using standard in vitro models.

Putative Mechanism of Action

This compound, as a flavonoid, is hypothesized to exert its anti-inflammatory effects by targeting key nodes in the inflammatory signaling cascade. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), signaling pathways such as NF-κB and MAPK are activated, leading to the expression of pro-inflammatory genes.[10][11] It is proposed that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[9][12] Additionally, it may suppress the phosphorylation of key MAPK proteins like p38 and JNK.[7][13] This dual inhibition would lead to a significant reduction in the transcription and release of inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[12][14]

inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, JNK) TLR4->MAPK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation MAPK->Nucleus Activation Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Inflammation Inflammation Mediators->Inflammation Flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone Flavanone->IKK Flavanone->MAPK

Caption: Putative mechanism of this compound.

Data Presentation

The following tables present illustrative quantitative data on the anti-inflammatory effects of this compound. These tables are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
0 (Vehicle Control)100 ± 8.5\multirow{5}{*}{[Calculated Value]}
185.2 ± 6.1
1052.1 ± 4.3
2528.7 ± 3.9
5015.4 ± 2.8

Data are presented as mean ± SD from three independent experiments. The LPS control group is set to 100%.

Table 2: Inhibition of COX-2 Enzyme Activity

CompoundConcentration (µM)COX-2 Inhibition (%)IC₅₀ (µM)
Furano(2'',3'',7,6)-118.3 ± 2.5\multirow{4}{*}{[Calculated Value]}
4'-hydroxyflavanone1045.6 ± 5.1
5078.9 ± 6.4
10092.1 ± 4.7
Celecoxib (Positive Control)0.555.2 ± 3.80.45[15]

Data are presented as mean ± SD. Celecoxib is used as a standard COX-2 inhibitor.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[11][14] NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[16]

Workflow Diagram:

NO_Assay_Workflow Start Start CellCulture Culture RAW 264.7 Cells Start->CellCulture Seeding Seed cells in 96-well plate (5 x 10^4 cells/well) CellCulture->Seeding Adhesion Incubate overnight (37°C, 5% CO₂) Seeding->Adhesion Pretreatment Pre-treat with Flavanone (1 hour) Adhesion->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) (24 hours) Pretreatment->Stimulation CollectSupernatant Collect Supernatant Stimulation->CollectSupernatant GriessAssay Perform Griess Assay CollectSupernatant->GriessAssay Measurement Measure Absorbance at 540 nm GriessAssay->Measurement Analysis Calculate NO Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution with DMEM to achieve the desired final concentrations (e.g., 1, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and pre-treat with 100 µL of the diluted compound solutions for 1 hour.

  • Stimulation: After pre-treatment, add 100 µL of DMEM containing LPS to a final concentration of 1 µg/mL.[12][14] Incubate for 24 hours.

    • Control Groups:

      • Vehicle Control: Cells treated with DMEM + 0.1% DMSO.

      • LPS Control: Cells treated with DMEM + 0.1% DMSO + 1 µg/mL LPS.

  • Griess Assay:

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the supernatant.[11][16]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100%.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a fluorometric method to screen for inhibitors of human recombinant COX-2.[15] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, which reacts with a probe to produce a fluorescent signal.[15][18]

Workflow Diagram:

COX_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Assay Buffer, COX-2, Inhibitors) Start->PrepareReagents PlateSetup Add Inhibitor/Vehicle to 96-well plate PrepareReagents->PlateSetup AddEnzyme Add diluted COX-2 Enzyme PlateSetup->AddEnzyme Preincubation Pre-incubate (10 min, 37°C) AddEnzyme->Preincubation ReactionMix Prepare & Add Reaction Mix (Buffer, Probe, Cofactor) Preincubation->ReactionMix InitiateReaction Initiate with Arachidonic Acid ReactionMix->InitiateReaction MeasureFluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically for 5-10 min InitiateReaction->MeasureFluorescence Calculate Calculate % Inhibition & IC₅₀ MeasureFluorescence->Calculate End End Calculate->End

Caption: Experimental workflow for the COX-2 Inhibitor Screening Assay.

Methodology:

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions according to the manufacturer's instructions (e.g., Assay Genie BN00777 or BPS Bioscience #71111).[15][18]

    • Reconstitute and dilute human recombinant COX-2 enzyme in COX Assay Buffer on ice.

    • Prepare 10X working solutions of this compound and a positive control inhibitor (e.g., Celecoxib) in the appropriate solvent (e.g., DMSO) and dilute with COX Assay Buffer.[15]

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of the positive control inhibitor solution.

    • Test Sample: Add 10 µL of the diluted this compound solution.

  • Enzyme Addition and Incubation:

    • Add diluted COX-2 enzyme to all wells except the "No Enzyme" control.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[19]

  • Reaction Initiation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a fluorescence plate reader (Excitation/Emission = 535/587 nm).[15]

  • Data Analysis:

    • Choose two time points (T₁ and T₂) in the linear range of the reaction and obtain the corresponding fluorescence values (RFU₁ and RFU₂).

    • Calculate the rate of reaction (Slope) for each well: (RFU₂ - RFU₁) / (T₂ - T₁).

    • The percentage of inhibition is calculated as: [1 - (Slope of Test Sample / Slope of Enzyme Control)] x 100%.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. By utilizing established cell-based and enzymatic assays, researchers can effectively screen this novel compound, quantify its inhibitory activity against key inflammatory mediators, and gain preliminary insights into its mechanism of action. Further investigations, including analysis of protein expression (e.g., Western blot for iNOS, COX-2, and phosphorylated NF-κB/MAPK proteins) and in vivo studies, will be crucial to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a natural flavonoid isolated from the seeds of Psoralea corylifolia[1][2][3]. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress responses[4][5][6]. The furanocoumarin moiety in the structure of this compound suggests potential for significant biological activity. These application notes provide detailed protocols for assessing the antioxidant capacity of this compound, which is a critical step in its evaluation as a potential therapeutic agent. The protocols described herein are standard and widely accepted methods for determining antioxidant activity.

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following table provides a template for presenting the results.

Antioxidant AssayParameterThis compoundStandard (e.g., Trolox, Quercetin)
DPPH Radical Scavenging Assay IC₅₀ (µg/mL or µM)Insert ValueInsert Value
ABTS Radical Scavenging Assay TEAC (Trolox Equivalent Antioxidant Capacity)Insert Value1.0
FRAP Assay FRAP Value (µM Fe(II)/mg)Insert ValueInsert Value
ORAC Assay ORAC Value (µM Trolox Equivalents/mg)Insert Value1.0

Caption: Summary of the antioxidant capacity of this compound.

Experimental Protocols

A comprehensive assessment of antioxidant capacity should involve multiple assays based on different mechanisms. Here, we detail the protocols for the DPPH, ABTS, FRAP, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

Materials:

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (Trolox or Quercetin).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or standard to the respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[7]

    • Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[11][12]

    • Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Test Sample and Standard: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or standard to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[9]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the inhibition curve of the sample with that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color and can be monitored spectrophotometrically.[13][14][15]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]

    • Warm the reagent to 37°C before use.

  • Preparation of Test Sample and Standard: Prepare serial dilutions of this compound and a standard (FeSO₄ or Trolox) in the appropriate solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-6 minutes.[13][16]

    • Measure the absorbance at 593 nm.[13]

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents per mg of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.

  • Preparation of Test Sample and Standard: Prepare serial dilutions of this compound and Trolox in phosphate buffer.

  • Assay:

    • Add 25 µL of the test sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[19][20]

    • After incubation, add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement:

    • Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[20][21]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • The ORAC value of the sample is determined from the Trolox standard curve and is expressed as µM Trolox equivalents per mg of the sample.

Mandatory Visualization

Signaling Pathways

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.[4][5] Key pathways include the Nrf2-ARE, MAPK, and PI3K/Akt pathways.

Antioxidant_Signaling_Pathways ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 activates NFkB NF-κB ROS->NFkB activates Flavanone Furano(2'',3'',7,6)- 4'-hydroxyflavanone Flavanone->ROS scavenges Nrf2 Nrf2 Flavanone->Nrf2 activates MAPK MAPK (e.g., ERK, JNK, p38) Flavanone->MAPK modulates PI3K PI3K Flavanone->PI3K modulates Flavanone->NFkB inhibits Keap1->Nrf2 sequesters & degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription MAPK->Nrf2 can activate Akt Akt PI3K->Akt Akt->Nrf2 can activate Inflammation Inflammation NFkB->Inflammation promotes

Caption: Antioxidant signaling pathways modulated by flavonoids.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant capacity of this compound.

Experimental_Workflow start Start: Obtain This compound prep_sample Prepare Stock Solution and Serial Dilutions start->prep_sample assays Perform Antioxidant Assays prep_sample->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac measure Spectrophotometric / Fluorometric Measurement dpph->measure abts->measure frap->measure orac->measure calculate Data Analysis: Calculate IC50, TEAC, etc. measure->calculate summarize Summarize Data in Table and Compare to Standards calculate->summarize end End: Comprehensive Antioxidant Profile summarize->end

References

Troubleshooting & Optimization

Improving extraction yield of Furano(2'',3'',7,6)-4'-hydroxyflavanone from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a promising bioactive compound isolated from the seeds of Psoralea corylifolia.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the extraction yield of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: The primary natural source of this compound is the seeds of the plant Psoralea corylifolia[1][2][3], a herb used extensively in traditional medicine. The compound, also known as psoraleflavanone, was first isolated from this source.[2]

Q2: What are the general steps involved in the extraction and isolation of this flavanone (B1672756)?

A2: The general workflow for extracting this compound involves the following key stages:

Extraction_Workflow A Plant Material Preparation (Drying, Grinding) B Extraction (e.g., UAE, MAE, SFE) A->B Powdered Seeds C Filtration & Concentration B->C Crude Extract D Purification (e.g., Column Chromatography) C->D Concentrated Extract E Characterization (e.g., HPLC, MS, NMR) D->E Isolated Compound

Caption: General workflow for the extraction and analysis of this compound.

Q3: Which solvents are suitable for the extraction of this compound?

A3: this compound is soluble in a range of organic solvents. Commonly used and effective solvents include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[2][3]. The choice of solvent will depend on the selected extraction technique and the desired selectivity.

Troubleshooting Guide

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Step
Inadequate Cell Wall Disruption Ensure the Psoralea corylifolia seeds are finely ground to a consistent particle size. Inefficient grinding can significantly limit solvent access to the target compound.
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. While non-polar solvents like petroleum ether have been used for other compounds from Psoralea corylifolia, a more polar solvent or a mixture might be more effective for this flavanone. Experiment with different solvent systems (e.g., ethanol-water mixtures, ethyl acetate).
Non-Optimized Extraction Parameters Systematically optimize parameters such as temperature, extraction time, and solid-to-liquid ratio. Flavonoids can be sensitive to high temperatures and prolonged extraction times, which may lead to degradation.
Inefficient Extraction Method Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) which can improve efficiency and reduce extraction time and solvent consumption.

Issue 2: Impure Final Product

Potential Cause Troubleshooting Step
Co-extraction of Unwanted Compounds A pre-extraction step with a non-polar solvent like hexane (B92381) can help remove lipids and other non-polar impurities from the plant material before the main extraction.
Ineffective Purification Optimize the column chromatography step. Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase compositions to achieve better separation of the target flavanone from other co-extracted compounds.
Compound Degradation Avoid excessive heat and light exposure during the extraction and purification process. Store extracts and the purified compound at low temperatures (e.g., -20°C) to prevent degradation.

Experimental Protocols

Below are detailed methodologies for key extraction techniques that can be adapted and optimized for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Weigh a specific amount of finely powdered Psoralea corylifolia seeds.

  • Extraction: Place the powdered seeds in an extraction vessel with a chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Apply specific ultrasonic power (e.g., 200 W) and temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).

  • Post-Extraction: Separate the extract from the solid residue by filtration or centrifugation. The supernatant is the crude extract.

  • Concentration: Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Place a known amount of powdered seeds into a microwave-safe extraction vessel.

  • Extraction: Add the extraction solvent at the desired solid-to-liquid ratio.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 400 W), maximum temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).

  • Post-Extraction and Concentration: Follow the same steps for filtration/centrifugation and solvent evaporation as in the UAE protocol.

Protocol 3: Supercritical Fluid Extraction (SFE)

  • Sample Preparation: Load the powdered seeds into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., 30 MPa and 313 K). A co-solvent like ethanol (B145695) may be added to increase the polarity of the supercritical fluid.

  • Collection: The supercritical fluid containing the extracted compounds is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and leaving the extract behind.

  • Purification: The collected extract can be further purified using chromatographic techniques.

Data on Extraction Parameter Optimization

Extraction Method Parameter Typical Range for Optimization
Ultrasound-Assisted Extraction (UAE) Ethanol Concentration (%)50 - 80
Temperature (°C)40 - 70
Time (min)20 - 60
Solid-to-Liquid Ratio (g/mL)1:10 - 1:30
Microwave-Assisted Extraction (MAE) Ethanol Concentration (%)60 - 90
Microwave Power (W)300 - 600
Time (min)5 - 20
Solid-to-Liquid Ratio (g/mL)1:15 - 1:40
Supercritical Fluid Extraction (SFE) Pressure (MPa)20 - 40
Temperature (K)313 - 333
CO2 Flow Rate ( g/min )2 - 5
Co-solvent (Ethanol, %)5 - 15

Inferred Signaling Pathway

Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the known antioxidant and anti-inflammatory properties of structurally similar flavanones, a plausible mechanism of action is the modulation of the Nrf2/HO-1 antioxidant response pathway. Other flavonoids from Psoralea corylifolia have been shown to influence pathways such as PI3K/Akt and STAT3.

Signaling_Pathway OS Oxidative Stress Keap1 Keap1 OS->Keap1 induces conformational change Flavanone This compound (Inferred Action) Flavanone->Keap1 may promote dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response leads to Antioxidant_Response->OS neutralizes

Caption: Inferred antioxidant signaling pathway for this compound.

References

Troubleshooting low solubility of Furano(2'',3'',7,6)-4'-hydroxyflavanone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Furano(2'',3'',7,6)-4'-hydroxyflavanone in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural flavonoid compound isolated from the seeds of Psoralea corylifolia.[1][2][3] Like many flavonoids, it is a poorly water-soluble molecule, which can significantly limit its bioavailability and therapeutic potential in biological systems.[4][5] This poor solubility can lead to challenges in formulating oral and injectable dosage forms, as well as difficulties in achieving effective concentrations in in vitro and in vivo studies. This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3][6]

Q2: What are the common reasons for observing low solubility of this compound in my experiments?

Several factors can contribute to the low aqueous solubility of this compound:

  • Molecular Structure: The planar and hydrophobic nature of the flavanone (B1672756) backbone contributes to its low affinity for water.

  • Crystalline Form: The solid-state properties, including the crystal lattice energy, can significantly impact the energy required to dissolve the compound.

  • pH of the Medium: The solubility of flavonoids can be pH-dependent. At physiological pH, the phenolic hydroxyl groups may be partially ionized, but this may not be sufficient to overcome the overall hydrophobicity.

  • Temperature: While solubility generally increases with temperature, the effect may be limited for highly insoluble compounds.

  • Purity of the Compound: Impurities can sometimes affect the dissolution behavior.

Q3: What are the recommended initial steps to troubleshoot low solubility?

Before exploring more complex solubility enhancement techniques, consider these initial steps:

  • Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., ethanol (B145695), DMSO, or polyethylene (B3416737) glycol) before adding it to the aqueous medium. Be mindful of the final solvent concentration and its potential effects on your experimental system.

  • pH Adjustment: Investigate the effect of pH on solubility. Creating a pH profile can help identify a range where the compound is more soluble.

  • Particle Size Reduction: If you have the solid compound, reducing the particle size through techniques like micronization can increase the surface area available for dissolution.

Troubleshooting Guides: Enhancing Aqueous Solubility

If the initial troubleshooting steps are insufficient, the following advanced techniques can be employed to improve the aqueous solubility of this compound.

Guide 1: Cyclodextrin (B1172386) Complexation

Issue: The compound precipitates out of the aqueous solution, leading to inaccurate results.

Solution: Form an inclusion complex with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their apparent water solubility.[7]

Workflow for Cyclodextrin Complexation:

cluster_prep Preparation cluster_complex Complexation cluster_analysis Analysis prep_cd Prepare Cyclodextrin Solution mix Mix Solutions prep_cd->mix prep_flav Dissolve Flavanone in Organic Solvent prep_flav->mix stir Stir/Sonicate mix->stir evap Evaporate Solvent stir->evap reconstitute Reconstitute in Water evap->reconstitute analyze Analyze Solubility reconstitute->analyze

Caption: Workflow for enhancing solubility via cyclodextrin complexation.

Guide 2: Solid Dispersion

Issue: The dissolution rate of the compound is too slow for the experimental timeframe.

Solution: Prepare a solid dispersion of the flavanone in a hydrophilic polymer matrix. This technique involves dispersing the drug in an inert carrier at the solid state, which can enhance dissolution by reducing particle size, improving wettability, and creating amorphous forms of the drug.[8][9][10]

Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):

cluster_prep Preparation cluster_dispersion Dispersion cluster_processing Processing & Analysis dissolve_drug Dissolve Flavanone in Solvent mix Mix Solutions dissolve_drug->mix dissolve_carrier Dissolve Carrier in Solvent dissolve_carrier->mix evaporate Evaporate Solvent mix->evaporate collect Collect Solid Dispersion evaporate->collect grind Grind and Sieve collect->grind analyze Analyze Dissolution grind->analyze

Caption: Workflow for preparing solid dispersions by solvent evaporation.

Guide 3: Micellar Solubilization

Issue: The compound needs to be delivered in a clear, aqueous formulation for cellular or in vivo studies.

Solution: Utilize surfactants to form micelles that can encapsulate the hydrophobic flavanone. Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, creating a hydrophobic core where the drug can be solubilized.[11][12][13]

Logical Relationship for Micellar Solubilization:

compound Poorly Soluble Flavanone solubilized Solubilized Flavanone (in Micelle Core) compound->solubilized Encapsulation surfactant Surfactant below CMC (Monomers) micelle Surfactant above CMC (Micelles) surfactant->micelle Self-Assembly micelle->solubilized Provides Hydrophobic Core

Caption: Logical relationship of micellar solubilization.

Quantitative Data Summary

FlavanoneAqueous Solubility (mmol/L)Temperature (°C)Reference
Naringenin3.67 x 10⁻³37[14]
Hesperetin7.94 x 10⁻⁴37[14]

Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol, adapted from the method described by Higuchi and Connors, is used to determine the stoichiometry and stability constant of the flavanone-cyclodextrin complex.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at various concentrations (e.g., 0 to 10 mM).

  • Addition of Flavanone: Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.

  • Sample Preparation: After equilibration, centrifuge or filter the samples to remove the undissolved flavanone.

  • Quantification: Determine the concentration of the dissolved flavanone in the supernatant of each sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[15][16][17]

  • Data Analysis: Plot the concentration of the dissolved flavanone against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 complex. The stability constant (Kc) can be calculated from the slope and intercept of the linear portion of the phase-solubility diagram.[7]

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of the flavanone.

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., ethanol or a mixture of solvents).[8][18] The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 3: Quantification of Flavanone Solubility by UV-Vis Spectrophotometry

This is a general protocol for quantifying the concentration of a flavanone in solution.

  • Wavelength of Maximum Absorbance (λmax): Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and scan its absorbance in the UV-Vis range (e.g., 200-400 nm) to determine the λmax. Flavanones typically exhibit a strong absorbance band between 270 and 290 nm.[15]

  • Calibration Curve: Prepare a series of standard solutions of the flavanone of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the experimental samples (e.g., from the phase solubility study) at the same λmax.

  • Concentration Determination: Use the equation of the linear regression from the calibration curve to calculate the concentration of the flavanone in the unknown samples.

Relevant Signaling Pathways

The biological activity of flavonoids is often linked to their ability to modulate various cellular signaling pathways. Poor solubility can limit the effective concentration of the compound reaching its target, thereby affecting its therapeutic efficacy. The diagram below illustrates some common signaling pathways that can be influenced by flavonoids.

cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes Flavanone This compound (Improved Solubility) NFkB NF-κB Pathway Flavanone->NFkB Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Flavanone->MAPK Modulation PI3K_AKT PI3K/Akt Pathway Flavanone->PI3K_AKT Modulation Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Antioxidant Antioxidant Response MAPK->Antioxidant Anticancer Anticancer Activity PI3K_AKT->Anticancer

Caption: Potential signaling pathways modulated by flavonoids.

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Psoraleflavanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific HPLC separation of psoraleflavanone isomers is limited in publicly available scientific literature. Therefore, this guide will use neobavaisoflavone (B1678162), a structurally similar prenylflavanone found in the same plant source (Psoralea corylifolia), as a representative model. The principles and methodologies described here are directly applicable to the separation of psoraleflavanone isomers.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of psoraleflavanone and related isomers.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of psoraleflavanone isomers in a question-and-answer format.

Question 1: Why am I seeing poor resolution or complete co-elution of my psoraleflavanone isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Several factors related to the mobile phase can be optimized to improve separation.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is critical. A subtle change in this ratio can significantly impact selectivity.

  • Organic Solvent Choice: Acetonitrile and methanol (B129727) have different selectivities. If one does not provide adequate resolution, trying the other is a standard approach.

  • pH of the Aqueous Phase: Psoraleflavanones possess phenolic hydroxyl groups, and their ionization state can affect retention and selectivity. Controlling the pH with a suitable buffer or acid additive can be crucial.

  • Additives: Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and can also influence selectivity.[1]

Initial Troubleshooting Steps:

  • Verify System Performance: Ensure your HPLC system is functioning correctly by running a standard to check for consistent retention times and peak shapes.

  • Check Column Health: A deteriorated column can lead to poor resolution. Evaluate the column's performance with a standard mixture.

Question 2: My peaks are tailing. How can I achieve better peak symmetry?

Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase.

  • Suppress Silanol (B1196071) Interactions: The most common cause of tailing for phenolic compounds is the interaction with free silanol groups on the silica-based stationary phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or 0.05% TFA, to the mobile phase can suppress the ionization of these silanol groups, leading to sharper, more symmetrical peaks.[1]

  • Column Choice: Using a modern, high-purity, end-capped C18 column will minimize the number of free silanol groups available for these secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Question 3: My retention times are shifting between injections. What is causing this instability?

Answer: Fluctuating retention times can compromise the reliability of your results. The most common causes are:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence, especially when using gradient elution.

  • Mobile Phase Instability: If the mobile phase is not well-mixed or if one component is volatile and evaporates over time, its composition can change, leading to retention time drift. Always use freshly prepared mobile phase and keep the solvent bottles capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is essential for maintaining a stable temperature and achieving reproducible results.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions, such as leaks or faulty check valves, will directly impact retention times. Regular pump maintenance is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for psoraleflavanone isomer separation?

A1: A good starting point would be a reversed-phase method using a C18 column. A gradient elution is often necessary for separating multiple components in a plant extract. Based on methods for similar compounds, a gradient of water (with 0.05-0.1% acid) and acetonitrile is a logical first choice.

Q2: Should I use acetonitrile or methanol as the organic solvent?

A2: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. They offer different selectivities, and one may provide a better separation than the other for your specific isomers. If you are not achieving baseline separation with one, it is recommended to try the other.

Q3: How does column temperature affect the separation?

A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. It is advisable to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your separation.

Q4: What type of column is best suited for separating psoraleflavanone isomers?

A4: A high-purity, end-capped C18 column is the most common choice for flavonoid analysis. However, if a C18 column does not provide adequate selectivity, other stationary phases such as a Phenyl-Hexyl or a Biphenyl column can be explored. These phases offer different interaction mechanisms (e.g., π-π interactions) that can enhance the separation of aromatic isomers.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the effect of mobile phase parameters on the resolution of two psoraleflavanone isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Acetonitrile Concentration on Resolution

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
4015.215.81.2
4512.512.91.4
5010.110.41.1

Conditions: C18 column (150 x 4.6 mm, 5 µm), 30°C, 1.0 mL/min, Mobile Phase A: 0.1% Formic Acid in Water.

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2512.813.31.3
3012.512.91.4
3512.112.41.2

Conditions: C18 column (150 x 4.6 mm, 5 µm), 45% Acetonitrile with 0.1% Formic Acid in Water, 1.0 mL/min.

Experimental Protocols

Protocol 1: HPLC Method Development for Psoraleflavanone Isomer Separation

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30-60% B

      • 25-30 min: 60-90% B

      • 30-35 min: 90% B

      • 35-40 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the psoraleflavanone isomer mixture in methanol or a solvent compatible with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization:

    • Inject the sample and evaluate the initial chromatogram for resolution.

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If resolution is still insufficient, switch the organic modifier to methanol and repeat the analysis.

    • Optimize the column temperature between 25-40°C.

    • If peak tailing is observed, ensure an acidic modifier is present in the mobile phase.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Resolution check_system Initial Checks: - System Suitability - Column Health start->check_system adjust_gradient Adjust Gradient Slope (e.g., shallower gradient) check_system->adjust_gradient eval1 Resolution Improved? adjust_gradient->eval1 change_solvent Change Organic Solvent (Acetonitrile <-> Methanol) eval1->change_solvent No end_success End: Optimized Separation eval1->end_success Yes eval2 Resolution Improved? change_solvent->eval2 optimize_temp Optimize Column Temperature (e.g., 25-40°C) eval2->optimize_temp No eval2->end_success Yes eval3 Resolution Improved? optimize_temp->eval3 change_column Consider Alternative Column (e.g., Phenyl-Hexyl) eval3->change_column No eval3->end_success Yes end_further Further Method Development change_column->end_further

Caption: Workflow for optimizing mobile phase to improve isomer resolution.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_acid Is an acidic modifier (e.g., 0.1% Formic Acid) in the mobile phase? start->check_acid add_acid Add 0.1% Formic Acid to the mobile phase check_acid->add_acid No check_overload Is the sample overloaded? check_acid->check_overload Yes solution Solution: Symmetrical Peaks add_acid->solution reduce_load Reduce injection volume or dilute the sample check_overload->reduce_load Yes check_column Is the column old or a non-end-capped type? check_overload->check_column No reduce_load->solution replace_column Replace with a new, high-purity, end-capped column check_column->replace_column replace_column->solution

Caption: Decision tree for troubleshooting peak tailing issues.

References

Overcoming challenges in the synthesis of the furanoflavanone core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of the furanoflavanone core.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the furanoflavanone core?

A1: The synthesis of the furanoflavanone core typically involves a multi-step process. A common approach begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) precursor.[1][2] This intermediate then undergoes intramolecular cyclization to yield the flavanone (B1672756) structure.[3][4] The furan (B31954) ring is often introduced via reactions like the Paal-Knorr or Feist-Benary furan syntheses, though one-pot methods for creating the furanoflavone core have also been developed.[5][6]

Q2: What is the role of a base in the initial chalcone (B49325) synthesis?

A2: In the Claisen-Schmidt condensation, a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used to deprotonate the α-carbon of the 2'-hydroxyacetophenone.[7] This generates an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to initiate the condensation reaction that forms the chalcone backbone.

Q3: How can reaction times be reduced and yields improved?

A3: Microwave and ultrasound irradiation are effective green chemistry techniques for improving the synthesis of flavanones.[1][8] Microwave assistance can significantly shorten reaction times from hours to minutes and often leads to higher product yields.[1] Similarly, ultrasonic irradiation can promote the cyclization reaction at lower temperatures, resulting in shorter reaction times and high yields.[1]

Q4: What are the standard methods for purifying the final furanoflavanone product?

A4: Common purification techniques for furanoflavanone derivatives include column chromatography, recrystallization, and distillation.[5]

  • Column chromatography: This is a widely used method, typically employing silica (B1680970) gel as the stationary phase and a mobile phase consisting of a solvent mixture like hexanes and ethyl acetate (B1210297).

  • Recrystallization: If the furanoflavanone product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.[5]

  • Distillation: For volatile furanoflavanone derivatives, distillation can be used for purification.[5]

Q5: Can flavanones be converted to other flavonoid classes?

A5: Yes, flavanones are common intermediates in the synthesis of other flavonoids.[1] They can be readily oxidized to form flavones, which are a closely related class of compounds.[1][4] The choice of reaction conditions often determines whether the flavanone or the more oxidized flavone (B191248) is the final product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the furanoflavanone core.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Flavanone 1. Incomplete Cyclization: The conversion of the 2'-hydroxychalcone intermediate to the flavanone may be inefficient.[1]2. Poor Quality Starting Materials: α-Halo ketones, if used for the furan ring synthesis, can decompose during storage.3. Substituent Effects: Strong electron-withdrawing groups on the chalcone can sometimes lead to lower yields.[1]1. Optimize Reaction Conditions: Adjust temperature, solvent, and catalyst concentration. For instance, using DMSO as a solvent and iodine as a catalyst has been shown to be effective.[7] Consider microwave or ultrasound assistance to improve reaction rates and yields.[1]2. Use Fresh Reagents: Use freshly prepared or purified α-halo ketones. Store them in a cool, dark place.[5]3. Modify Protocol for Specific Substrates: Reaction conditions may need to be specifically optimized for chalcones with highly electron-withdrawing or bulky substituents.[1]
Formation of Multiple Side Products 1. Competitive Reactions: Depending on the reaction conditions, the oxidative cyclization of 2'-hydroxychalcones can sometimes yield a mixture of flavones, flavonols, and aurones in addition to the desired flavanone.[4][9]2. Humin Formation: During syntheses involving carbohydrates to form the furan moiety, undesirable polymeric side products called humins can form.[5]3. Decomposition: High reaction temperatures can lead to the decomposition of reactants or products.[7]1. Control Reaction Conditions: Carefully control the oxidant and reaction time. A two-step procedure, where the flavanone is first isolated before any subsequent oxidation step, can provide better control.[1] The use of specific catalysts, like palladium(II), can offer divergent synthesis pathways to selectively yield either flavones or flavanones.[10][11]2. Optimize Catalyst and Temperature: Use a selective catalyst system for furan synthesis. Lowering the reaction temperature may reduce humin formation, though it might also slow down the reaction rate.[5]3. Monitor Temperature: Ensure the reaction temperature does not exceed the stability limits of your compounds. A gradual increase in temperature while monitoring the reaction progress is recommended.[5][7]
Difficulty in Product Purification 1. Similar Polarity of Products: Side products may have similar polarities to the desired furanoflavanone, making separation by column chromatography challenging.2. Product is an Oil: The final product may be a non-crystalline oil, preventing purification by recrystallization.1. Use Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as C18 reverse-phase silica, or explore different solvent systems to improve separation.[12]2. Attempt Derivatization or Distillation: If the product is an oil, consider converting it to a crystalline derivative for purification, which can then be converted back to the desired product. If the compound is volatile, distillation may be an option.[5]

Quantitative Data Summary

The tables below summarize quantitative data on the optimization of reaction conditions for the synthesis of flavanones.

Table 1: Effect of Catalyst and Additives on Flavanone Synthesis

EntryCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(TFA)₂ (10)O₂DMSO1001510
2Pd(TFA)₂ (10)Cu(OAc)₂ (1.0 equiv.)DMSO1001544
3Pd(TFA)₂ (10)Cu(OAc)₂ (1.0 equiv.) + 2N HClDMSO1002479
4Pd(TFA)₂ (10)Cu(OAc)₂ (2.0 equiv.)DMSO1004816

Data adapted from a study on palladium(II)-catalyzed oxidative cyclization.[10]

Table 2: Optimization of Solvent and Catalyst for Flavone Synthesis from Chalcone

| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ethanol (B145695) | Iodine (10) | 78 | 12 | 60 | | 2 | DMF | Iodine (10) | 110 | 5 | 85 | | 3 | DMSO | Iodine (10) | 110 | 5 | 88 | | 4 | Acetic Acid | Iodine (10) | 110 | 6 | 70 |

Data adapted from a study on the process optimization for flavone synthesis.[7]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone Precursor

This protocol describes the Claisen-Schmidt condensation to form the chalcone intermediate.

  • Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the mixture while stirring.

  • Add the substituted benzaldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 70°C) and monitor the progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a dilute acid (e.g., HCl).

  • The precipitated solid (2'-hydroxychalcone) is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol for further purification.[7]

Protocol 2: Microwave-Assisted Cyclization to Flavanone

This protocol details an efficient method for the cyclization of 2'-hydroxychalcone to a flavanone.

  • Place the 2'-hydroxychalcone (1 equivalent) and acetic acid (e.g., 2 mL) in a 10 mL microwave vial equipped with a magnetic stirrer.[1]

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes).[1]

  • After irradiation, cool the reaction mixture to room temperature.

  • To remove baseline impurities, pass the mixture through a short column of silica gel, eluting with ethyl acetate, and then evaporate the solvent.[1]

  • Purify the resulting residue by column chromatography using a hexane (B92381) and ethyl acetate gradient to obtain the pure flavanone.[1]

Visualized Workflows and Logic

Troubleshooting Logic for Low Yield Cause1 Possible Cause: Incomplete Cyclization Solution1 Solution: Use Microwave/Ultrasound Optimize Catalyst Cause1->Solution1 Cause2 Possible Cause: Poor Reagent Quality Solution2 Solution: Use Freshly Prepared or Purified Reagents Cause2->Solution2 Cause3 Possible Cause: Suboptimal Conditions Solution3 Solution: Adjust Temperature & Time Screen Solvents Cause3->Solution3 Problem Problem Problem->Cause2 Problem->Cause3

References

Addressing matrix effects in LC-MS analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis

Analyte of Interest: Furano(2'',3'',7,6)-4'-hydroxyflavanone

Disclaimer: The following guidance is based on established principles for the LC-MS analysis of flavonoids and similarly structured compounds. As this compound is a highly specific molecule, direct experimental data is not widely available. Researchers should use this information as a starting point and perform method-specific validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and why are they a concern for my flavanone (B1672756) analysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] For this compound, especially when analyzed in complex biological matrices like plasma, serum, or urine, these effects can lead to poor accuracy, imprecision, and reduced sensitivity, ultimately compromising the reliability of your quantitative results.[1] The primary culprits in biological fluids are often phospholipids (B1166683), salts, and endogenous metabolites that interfere with the electrospray ionization (ESI) process.

Q2: My calibration curve is non-linear and my recovery is inconsistent. Could this be a matrix effect? How do I confirm it?

A: Yes, those are classic symptoms of matrix effects. To confirm, you can use two primary methods:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times ion suppression or enhancement occurs. You infuse a constant flow of your flavanone standard into the MS while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal of your standard indicate regions of matrix effects.[2][3]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[1] You compare the peak area of your flavanone spiked into a clean solvent (Set A) with the peak area of it spiked into a blank matrix extract (Set B). The ratio of the responses (B/A) gives you the Matrix Factor (MF).[1]

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF ≈ 1 indicates negligible matrix effect.

An ideal absolute Matrix Factor should be between 0.75 and 1.25.[1]

Workflow for Identification and Mitigation of Matrix Effects

This diagram outlines a systematic approach to diagnosing and solving matrix effect issues.

MatrixEffectWorkflow cluster_mitigation Mitigation Strategies start Initial LC-MS Analysis: Poor reproducibility, accuracy, or sensitivity detect Detect Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->detect no_effect No Significant Effect (MF ≈ 1) Proceed with Validation detect->no_effect No effect_present Matrix Effect Detected (MF < 0.8 or > 1.2) detect->effect_present Yes optimize_chroma Optimize Chromatography (e.g., gradient, column chemistry) to separate analyte from interference effect_present->optimize_chroma Attempt First improve_cleanup Improve Sample Cleanup (SPE, LLE) effect_present->improve_cleanup If Chromatography is Insufficient compensate Compensate for Effect (IS, Matrix-Matched Cal., Std. Addition) effect_present->compensate If Cleanup is Insufficient or for Final Method re_evaluate Re-evaluate Matrix Effect optimize_chroma->re_evaluate improve_cleanup->re_evaluate compensate->re_evaluate re_evaluate->effect_present Still Present validated Method Validated re_evaluate->validated Resolved

Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS.

Troubleshooting Guides & Experimental Protocols

Q3: Which sample preparation method is best for removing interferences for my flavanone from plasma?

A: The choice depends on the complexity of the matrix and the required sensitivity. Here's a comparison:

  • Protein Precipitation (PPT): The fastest and simplest method, but often the "dirtiest," leaving many phospholipids and small molecules that cause matrix effects.[4][5] It's a good starting point if high throughput is needed. Acetonitrile (B52724) is generally preferred as it precipitates proteins more effectively than methanol (B129727).[5]

  • Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and adjusting the pH of the aqueous sample, you can selectively extract your moderately polar flavanone while leaving highly polar (salts) and non-polar (lipids) interferences behind.

  • Solid-Phase Extraction (SPE): The most selective and effective method for removing matrix interferences, providing the cleanest extracts.[6] For a flavanone, a reversed-phase (C18) or a mixed-mode (reversed-phase and ion-exchange) sorbent can be very effective.[7]

Quantitative Data Summary: Sample Preparation Method Comparison

Sample Preparation MethodTypical Analyte RecoveryMatrix Effect (Ion Suppression)ThroughputSelectivity/Cleanliness
Protein Precipitation (ACN) >80%[5]HighHighLow
Liquid-Liquid Extraction Variable (60-90%)MediumMediumMedium
Solid-Phase Extraction (SPE) >80%[7]Low / NegligibleLow-MediumHigh

Table based on typical performance for flavonoids and similar small molecules in plasma.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • If using an internal standard, add it at this stage.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[8]

  • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.[9]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a new tube for evaporation or direct injection.

Protocol 2: Solid-Phase Extraction (SPE) for Flavonoids

This protocol uses a generic reversed-phase (C18) cartridge.

  • Condition: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted 1:1 with 2% phosphoric acid).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences like salts.

  • Elute: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase composition (e.g., 100 µL) for LC-MS injection.

Q4: How do I choose the right strategy to compensate for matrix effects?

A: If optimizing chromatography and sample cleanup is insufficient, you must use a calibration strategy to compensate for the remaining effects. The choice depends on the availability of a stable isotope-labeled internal standard and a blank matrix.

Decision Tree for Compensation Strategy

CompensationStrategy start Is a Stable Isotope-Labeled (SIL) Internal Standard (IS) available? use_sil Use the SIL-IS. This is the 'gold standard' and corrects for recovery and matrix effects. start->use_sil Yes start->no_sil No blank_matrix Is a representative blank matrix (e.g., drug-free plasma) available? no_sil->blank_matrix matrix_matched Use Matrix-Matched Calibration. Prepare calibrants in the blank matrix to mimic the effect in unknown samples. blank_matrix->matrix_matched Yes blank_matrix->no_blank No std_addition Use the Standard Addition Method. Each sample is spiked at multiple levels to create its own calibration curve. no_blank->std_addition

Caption: Decision tree for selecting a matrix effect compensation method.

Protocol 3: The Standard Addition Method

The standard addition method is powerful when a blank matrix is unavailable.[11]

  • Divide a single unknown sample into at least four equal aliquots (e.g., 100 µL each).

  • Aliquot 1 (Unspiked): Add a volume of solvent equal to the standard spike volume (e.g., 10 µL of mobile phase).

  • Aliquot 2 (Spike 1): Add a known amount of your flavanone standard (e.g., 10 µL of a low concentration standard).

  • Aliquot 3 (Spike 2): Add a known, higher amount of the standard (e.g., 10 µL of a medium concentration standard).

  • Aliquot 4 (Spike 3): Add a known, highest amount of the standard (e.g., 10 µL of a high concentration standard).

  • Process all four aliquots using your chosen sample preparation method (e.g., PPT, SPE).

  • Analyze each by LC-MS and record the peak area.

  • Plot the peak area (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression. The absolute value of the x-intercept of the regression line is the concentration of the flavanone in the original, unspiked sample.[12]

Q5: My flavanone is being studied for its effect on cell signaling. Can you provide a relevant pathway diagram?

A: Certainly. Flavonoids are well-known for their antioxidant and anti-inflammatory properties, often by modulating key signaling pathways like the PI3K/Akt and MAPK pathways.[13][14] These pathways are crucial in regulating cell proliferation, survival, and inflammation. Analyzing how your compound affects these pathways is a common goal in drug development.

Hypothetical Signaling Pathway Modulation by a Flavanone

SignalingPathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->nfkb erk->proliferation inflammation Inflammation nfkb->inflammation flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone flavanone->pi3k flavanone->raf flavanone->nfkb

Caption: Flavanones can inhibit pro-survival and inflammatory signaling.

Data Presentation: LC-MS/MS Parameters

Typical Starting LC-MS/MS Parameters for Flavanone Analysis

This table provides a good starting point for method development. Parameters should be optimized for your specific instrument and compound.

ParameterTypical Value / ConditionNotes
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention for moderately polar flavonoids.[15]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization efficiency in positive mode.[15]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better resolution and lower backpressure.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical UHPLC.[15]
Column Temp. 30 - 40 °CEnsures reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeFlavonoids can often be detected in both modes; test both for optimal sensitivity. Negative mode is common.[9]
Capillary Voltage 3.0 - 4.0 kVOptimize by infusing a standard solution.[15]
Source Temp. 120 - 150 °CInstrument dependent.
Desolvation Temp. 300 - 450 °CInstrument dependent.[16]
Detection Mode Multiple Reaction Monitoring (MRM)For quantitative analysis, provides the best selectivity and sensitivity. Requires selection of precursor and product ions.

Table compiled from typical parameters cited for flavonoid analysis.[9][15][16]

References

Validation & Comparative

A Researcher's Guide to the Identity of Synthetic Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of a synthetic compound is paramount. This guide provides a comparative framework for confirming the identity of synthetic Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel flavanone (B1672756) with potential therapeutic applications. By juxtaposing its expected analytical data with that of commercially available, structurally related flavanones, this guide offers a practical approach to its characterization.

This compound, also known as psoraleflavanone, is a natural product first isolated from the seeds of Psoralea corylifolia. Its structure was elucidated using spectroscopic methods. To date, a total chemical synthesis of this compound has not been reported in the scientific literature. This guide, therefore, presents a hypothetical synthetic pathway based on established methodologies for analogous furanoflavonoids, providing a roadmap for its potential laboratory preparation.

Comparative Analysis of Spectroscopic Data

The cornerstone of chemical identification lies in the meticulous analysis of spectroscopic data. This section compares the anticipated data for this compound with the experimentally determined data for two commercially available and structurally similar flavanones: 4'-hydroxyflavanone (B191497) and liquiritigenin (B1674857).

Table 1: Comparison of Key Physicochemical and Spectroscopic Properties

PropertyThis compound4'-HydroxyflavanoneLiquiritigenin
Molecular Formula C₁₇H₁₂O₄C₁₅H₁₂O₃C₁₅H₁₂O₄
Molecular Weight 280.27 g/mol 240.25 g/mol 256.25 g/mol
CAS Number 1454619-70-56515-37-3[1]578-86-9
¹H NMR (DMSO-d₆) PredictedSee Table 2See Table 3
¹³C NMR (DMSO-d₆) PredictedSee Table 2See Table 3
Mass Spectrometry (ESI-MS) Predicted m/z [M+H]⁺: 281.08m/z [M+H]⁺: 241.0859[1]m/z [M-H]⁻: 255

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4'-Hydroxyflavanone

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
25.43 (dd, J=12.9, 2.9 Hz)78.4
33.09 (dd, J=16.9, 12.9 Hz), 2.72 (dd, J=16.9, 2.9 Hz)42.6
4-191.9
4a-117.8
57.90 (dd, J=7.9, 1.6 Hz)128.8
67.10 (td, J=7.5, 1.0 Hz)121.5
77.55 (ddd, J=8.7, 7.3, 1.6 Hz)136.2
87.06 (d, J=8.3 Hz)118.2
8a-161.7
1'-129.5
2', 6'7.35 (d, J=8.6 Hz)128.2
3', 5'6.81 (d, J=8.6 Hz)115.2
4'9.60 (s)157.6

Data sourced from publicly available spectral databases.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Liquiritigenin

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
25.40 (dd, J=12.8, 3.0 Hz)79.1
33.05 (dd, J=16.8, 12.8 Hz), 2.65 (dd, J=16.8, 3.0 Hz)43.1
4-192.1
4a-115.5
57.74 (d, J=8.7 Hz)129.9
66.45 (dd, J=8.7, 2.4 Hz)110.5
7-164.7
86.36 (d, J=2.4 Hz)102.6
8a-163.1
1'-130.0
2', 6'7.29 (d, J=8.5 Hz)128.0
3', 5'6.75 (d, J=8.5 Hz)115.1
4'9.55 (s)157.5

Data sourced from publicly available spectral databases and scientific literature.[2][3]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for acquiring the necessary spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound, 4'-hydroxyflavanone, or liquiritigenin in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of aromatic protons.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 20:1 for the quaternary carbon signals.

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to m/z 100-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ or [M-H]⁻ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and compare it with the theoretical mass. Interpret the fragmentation pattern to confirm the molecular structure.

Proposed Synthetic Pathway and Characterization Workflow

Given the absence of a published synthesis for this compound, a plausible synthetic route is proposed based on established furan (B31954) ring formation and flavanone synthesis methodologies.

G cluster_synthesis Hypothetical Synthesis cluster_characterization Characterization Workflow A Starting Material (e.g., Substituted Phenol) B Introduction of Propargyl Group A->B Alkylation C Cyclization to Form Furan Ring B->C Gold or Silver Catalysis D Chalcone Formation C->D Claisen-Schmidt Condensation E Intramolecular Cyclization to Flavanone D->E Acid or Base Catalysis F Final Product: This compound E->F Purification G Synthetic Product H NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) G->H I Mass Spectrometry (HRMS, MS/MS) G->I J Comparison with Natural Product Data H->J I->J K Structure Confirmed J->K

Caption: Hypothetical synthesis and characterization workflow for this compound.

Signaling Pathway and Experimental Logic

The biological activity of flavonoids is often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, a general understanding of flavonoid action can guide future research.

G cluster_pathway General Flavonoid Signaling cluster_logic Experimental Logic Flavanone Furano(2'',3'',7,6)- 4'-hydroxyflavanone ROS Reactive Oxygen Species (ROS) Flavanone->ROS Scavenges Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) Flavanone->Antioxidant Upregulates Inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) Flavanone->Inflammation Inhibits CellCycle Cell Cycle Regulation (e.g., Cyclins, CDKs) Flavanone->CellCycle Modulates Apoptosis Apoptosis Inflammation->Apoptosis Inhibits CellCycle->Apoptosis Induces Hypothesis Hypothesis: Compound has antiproliferative activity CellAssay In vitro Cell-based Assays (e.g., MTT, Flow Cytometry) Hypothesis->CellAssay Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) CellAssay->Mechanism Confirmation Confirmation of Biological Activity Mechanism->Confirmation

Caption: General signaling pathways potentially modulated by flavonoids and the logical workflow for investigating biological activity.

By following the comparative methods and experimental protocols outlined in this guide, researchers can confidently establish the identity and purity of synthetic this compound, paving the way for further investigation into its biological properties and therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Furano(2'',3'',7,6)-4'-hydroxyflavanone and Psoralidin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers, scientists, and drug development professionals.

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, and psoralidin (B1678305) are two natural compounds isolated from the seeds of Psoralea corylifolia. While both share a common origin, the extent of scientific investigation into their biological activities differs significantly. Psoralidin has been the subject of numerous studies, revealing a broad spectrum of pharmacological effects. In contrast, this compound remains a relatively understudied molecule. This guide provides a comparative overview of their known biological activities, highlighting the well-documented effects of psoralidin and the current data available for this compound, supported by experimental data and methodologies.

α-Glucosidase Inhibitory Activity: A Point of Direct Comparison

One of the few biological activities for which experimental data is available for both compounds is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibitors of this enzyme are of significant interest in the management of type 2 diabetes.

Quantitative Data
CompoundIC50 (µM)Source
This compound29.2[1]
Psoralidin40.74 mg/L (~121 µM)[2][3]

Note: The IC50 value for psoralidin was converted from mg/L to µM for a more direct comparison, assuming a molecular weight of 336.34 g/mol .

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of the compounds against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). A solution of pNPG is also prepared in the same buffer.

  • Incubation: The test compound (this compound or psoralidin) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

  • Reaction Termination and Measurement: The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C and then terminated by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.[3][4][5]

Alpha_Glucosidase_Inhibition cluster_0 Mechanism of α-Glucosidase Inhibition Complex_Carbohydrates Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Absorption in Bloodstream Alpha_Glucosidase->Glucose Inhibitor This compound or Psoralidin Inhibitor->Alpha_Glucosidase Inhibits

Mechanism of α-glucosidase inhibition by the compounds.

Psoralidin: A Multifaceted Bioactive Compound

Psoralidin has demonstrated a wide array of biological activities, positioning it as a compound of significant interest for drug development. The following sections summarize its key pharmacological effects. Due to a lack of published data, a direct comparison with this compound for these activities is not possible at this time.

Anti-Cancer Activity of Psoralidin

Psoralidin exhibits potent anti-cancer properties against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2][6][7][8][9]

Quantitative Data
Cancer Cell LineAssayIC50 / EffectSource
Esophageal Carcinoma (Eca9706)MTT AssaySignificant inhibition at 10 & 20 µM[8][9]
Colon Cancer (HT-29)Cytotoxicity AssayData not specified[6]
Breast Cancer (MCF-7)Cytotoxicity AssayData not specified[6]
Prostate Cancer (PC-3, DU-145)Viability AssayInhibition observed[6]
Experimental Protocols
  • Cell Viability (MTT) Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of psoralidin for 24-72 hours. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, which is converted to formazan (B1609692) crystals by metabolically active cells. The crystals are dissolved, and the absorbance is measured to determine cell viability.[8][9]

  • Apoptosis Assay (Annexin V/PI Staining): Cells treated with psoralidin are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[8][9]

Psoralidin_Anticancer_Pathway cluster_1 Psoralidin's Anti-Cancer Mechanism cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Induction Psoralidin Psoralidin PI3K PI3K Psoralidin->PI3K Inhibits Akt Akt Psoralidin->Akt Inhibits NFkB NF-κB Psoralidin->NFkB Inhibits Caspase3 Caspase-3 Psoralidin->Caspase3 Activates PI3K->Akt Activates Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways modulated by psoralidin in cancer cells.

Anti-Inflammatory Activity of Psoralidin

Psoralidin has been shown to possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][10][11]

Quantitative Data
AssayCell Line / ModelEffectSource
Nitric Oxide (NO) ProductionMurine Peritoneal Exudate CellsInhibition observed[11]
PI3K/Akt PathwayRAW 264.7 MacrophagesInhibition at 1-30 µM[11]
Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of psoralidin at various concentrations.

  • Griess Assay: After incubation, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite concentration in the presence of psoralidin indicates inhibition of NO production.[11]

Psoralidin_Anti_Inflammatory_Pathway cluster_2 Psoralidin's Anti-Inflammatory Mechanism cluster_Inflammatory_Mediators Pro-inflammatory Mediators Psoralidin Psoralidin Macrophage Macrophage Psoralidin->Macrophage Inhibits Activation LPS LPS (Lipopolysaccharide) LPS->Macrophage Activates NO Nitric Oxide (NO) Macrophage->NO COX2 COX-2 Macrophage->COX2 PGE2 PGE2 COX2->PGE2

Psoralidin's inhibition of inflammatory pathways.

Antioxidant Activity of Psoralidin

Psoralidin demonstrates notable antioxidant properties by scavenging free radicals.[6][12][13][14][15]

Quantitative Data
AssayIC50Source
DPPH Radical Scavenging43.85 mg/L (~130 µM)[2][3]
ABTS Radical Scavenging1.32 mg/L (~3.9 µM)[2][3]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol (B129727) is prepared. Psoralidin is dissolved in a suitable solvent at various concentrations.

  • Incubation: The psoralidin solutions are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the compound.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.[14]

Antimicrobial Activity of Psoralidin

Psoralidin has been reported to exhibit activity against a range of bacteria.[6][16]

Quantitative Data
BacteriaMethodInhibitory ConcentrationSource
Shigella sonnei, Shigella flexneriDisc Diffusion200 µ g/disc [16]
Escherichia coli, Staphylococcus aureusNot specified90-150 µg/mL[16]
Experimental Protocol: Disc Diffusion Method
  • Bacterial Culture: A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar (B569324) plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of psoralidin are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the test bacterium to grow.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[16]

Conclusion

The available scientific literature paints a clear picture of psoralidin as a promising natural compound with a diverse range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. The mechanisms underlying these activities are being actively investigated, with several key signaling pathways identified.

In stark contrast, this compound remains largely unexplored. While the initial data on its α-glucosidase inhibitory activity is encouraging, extensive research is required to elucidate its potential pharmacological profile. Future studies are warranted to investigate the anti-cancer, anti-inflammatory, and antioxidant properties of this compound to determine if it shares the therapeutic potential of its well-studied counterpart, psoralidin. This knowledge gap presents an opportunity for further research to unlock the potential of this and other related natural products.

References

A Comparative Guide to Furano(2'',3'',7,6)-4'-hydroxyflavanone and Other Bioactive Flavonoids from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of prominent flavonoids isolated from the medicinal plant Psoralea corylifolia. While comprehensive data exists for several of these compounds, this review highlights a significant knowledge gap regarding the bioactivity of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel flavanone (B1672756) from this plant. This document summarizes the available quantitative data for well-studied flavonoids, presents detailed experimental protocols for key bioassays to encourage further research, and visualizes relevant biological pathways and experimental workflows.

Introduction to Psoralea corylifolia Flavonoids

Psoralea corylifolia, a plant with a long history in traditional medicine, is a rich source of various phytochemicals, including flavonoids, coumarins, and meroterpenes.[1] These compounds have garnered significant scientific interest for their diverse pharmacological activities. Among the most studied are bakuchiol, psoralen, isopsoralen, bavachin, and neobavaisoflavone (B1678162), which have demonstrated effects ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective.

A lesser-known constituent is this compound, also referred to as psoraleflavanone.[2][3] Despite its isolation and structural elucidation, there is a notable absence of publicly available data on its biological activities. This guide aims to contextualize the potential of this compound by comparing the known activities of its chemical relatives from the same plant source and to provide a framework for its future investigation.

Comparative Analysis of Biological Activities

While direct comparative data for this compound is unavailable, this section summarizes the reported activities of other major Psoralea corylifolia constituents to provide a benchmark for future studies. The following tables present quantitative data on their anti-inflammatory, antioxidant, and anticancer properties.

Anti-Inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard in vitro assay for assessing anti-inflammatory potential.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IC50 (µM) Reference
This compound Data not available
Bavachin ~25 µM (estimated) [4]
Neobavaisoflavone Significantly inhibited NO production [5]
Bakuchiol Potent inhibition [6]
Psoralen Data not available
Isopsoralen Data not available

IC50 values represent the concentration required to inhibit 50% of nitric oxide production.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 2: Antioxidant Activity (Radical Scavenging)

Compound Assay IC50 (µg/mL) Reference
This compound DPPH/ABTS Data not available
Bakuchiol DPPH Potent activity reported [7][8]
Bavachin DPPH/ABTS Data not available
Neobavaisoflavone DPPH/ABTS Data not available
Psoralen DPPH/ABTS Data not available
Isopsoralen DPPH/ABTS Data not available

IC50 values represent the concentration required to scavenge 50% of the radicals.

Anticancer Activity

The cytotoxic effects of these compounds are often screened against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common method to assess cell viability.

Table 3: Cytotoxicity against Human Prostate Cancer Cell Lines (e.g., LNCaP, DU145, PC3)

Compound Cell Line IC50 (µM) Reference
This compound LNCaP/DU145/PC3 Data not available
Bavachin Multiple Myeloma cells Induces apoptosis [9]
Neobavaisoflavone LNCaP Sensitizes to TRAIL-mediated apoptosis [10]
Psoralidin (B1678305) (related compound) LNCaP Sensitizes to TRAIL-mediated apoptosis [10]
Bakuchiol Prostate cancer cells Anti-proliferative activity
Psoralen Various cancer cells Cytotoxic upon UVA activation

IC50 values represent the concentration required to inhibit 50% of cell growth.

Proposed Experimental Protocols for this compound

To address the current data gap, the following standard experimental protocols are proposed for the evaluation of this compound. These methods are widely used for the assessment of flavonoid bioactivity and would allow for direct comparison with existing data for other compounds.

Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide Assay

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm to determine non-toxic concentrations of the compound.

  • Nitric Oxide Inhibition Assay: Seed RAW 264.7 cells in a 24-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add the test compound or control to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Protocol 3: In Vitro Anticancer Activity - MTT Assay

Objective: To assess the cytotoxic effect of this compound on human prostate cancer cells (e.g., LNCaP).

Materials:

  • LNCaP human prostate cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further guide research in this area, the following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a key signaling pathway relevant to the anti-inflammatory effects of flavonoids.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis P_corylifolia Psoralea corylifolia Seeds Extraction Extraction & Isolation P_corylifolia->Extraction FHF This compound Extraction->FHF Other_Flavonoids Other Flavonoids (Bakuchiol, Bavachin, etc.) Extraction->Other_Flavonoids Anti_Inflammatory Anti-Inflammatory Assay (NO Inhibition) FHF->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH/ABTS) FHF->Antioxidant Anticancer Anticancer Assay (MTT on Prostate Cancer Cells) FHF->Anticancer Other_Flavonoids->Anti_Inflammatory Other_Flavonoids->Antioxidant Other_Flavonoids->Anticancer Data_Collection IC50 Determination Anti_Inflammatory->Data_Collection Antioxidant->Data_Collection Anticancer->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion & Further Studies Comparison->Conclusion

Caption: Proposed workflow for the comparative bioactivity study.

NF_kappaB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive inhibits Proteasome Proteasome Degradation IkappaB->Proteasome ubiquitination NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active releases DNA DNA NFkappaB_active->DNA translocates to nucleus and binds to iNOS iNOS Gene DNA->iNOS transcription NO_production Nitric Oxide (NO) Production iNOS->NO_production

References

A Comparative Analysis of the Antioxidant Potential: Furano(2'',3'',7,6)-4'-hydroxyflavanone versus Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, natural products remain a cornerstone of drug discovery. Flavonoids, a diverse group of polyphenolic compounds, have garnered significant attention for their potent antioxidant properties. This guide provides a comparative overview of the antioxidant activity of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a furanoflavanone isolated from the seeds of Psoralea corylifolia, against Trolox, a water-soluble analog of vitamin E and a widely accepted antioxidant standard.

Quantitative Comparison of Antioxidant Activity

To contextualize the antioxidant potential, the following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

Antioxidant AgentAssayIC50 Value (µg/mL)Reference
Hydroalcoholic Extract of Psoralea corylifoliaDPPH33.17[1]
Ascorbic Acid (Standard)DPPH26.97[1]

Note: Data for purified this compound is not available. The data for the Psoralea corylifolia extract provides an estimation of the antioxidant potential of its constituent flavonoids.

Experimental Protocols

The evaluation of antioxidant activity is paramount in the characterization of novel compounds. The following are detailed methodologies for two of the most common in vitro antioxidant assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be kept in the dark to prevent degradation.[2][3]

  • Preparation of Test Samples: The test compound (e.g., this compound) and the standard (e.g., Trolox or Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test sample or standard. A control is prepared with the solvent and DPPH solution alone.[2]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (typically 30 minutes).[2][3]

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.[2][3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4][5][6]

  • Adjustment of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Reaction Mixture: A small volume of the test sample or standard (e.g., Trolox) at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).[6]

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Antioxidant Activity: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample. This is determined from a standard curve of Trolox concentration versus the percentage inhibition of absorbance.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Compound Furano(2'',3'',7,6)- 4'-hydroxyflavanone Reaction_DPPH Reaction Incubation (DPPH Assay) Compound->Reaction_DPPH Reaction_ABTS Reaction Incubation (ABTS Assay) Compound->Reaction_ABTS Trolox Trolox (Standard) Trolox->Reaction_DPPH Trolox->Reaction_ABTS DPPH DPPH Radical Solution DPPH->Reaction_DPPH ABTS ABTS Radical Cation Solution ABTS->Reaction_ABTS Spectro_DPPH Spectrophotometry (517 nm) Reaction_DPPH->Spectro_DPPH Spectro_ABTS Spectrophotometry (734 nm) Reaction_ABTS->Spectro_ABTS Data_Analysis Data Analysis (IC50 / TEAC) Spectro_DPPH->Data_Analysis Spectro_ABTS->Data_Analysis

Caption: Experimental workflow for comparing antioxidant activity.

Flavonoids exert their antioxidant effects through various cellular signaling pathways. A simplified representation of a key pathway is depicted below.

signaling_pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Flavonoid Flavonoid (e.g., Furanoflavanone) Keap1 Keap1 Flavonoid->Keap1 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Flavonoid-mediated antioxidant signaling pathway.

Concluding Remarks

While a definitive quantitative comparison between pure this compound and Trolox awaits further investigation, the available data on Psoralea corylifolia extracts suggest that flavonoids from this plant possess noteworthy antioxidant activity. The detailed protocols and workflow diagrams provided herein offer a robust framework for researchers to conduct their own comparative studies. The exploration of the antioxidant signaling pathways of furanoflavanones and other flavonoids is a promising avenue for the development of novel therapeutics to combat oxidative stress-related diseases. Future studies focusing on the isolation and characterization of individual compounds like this compound are crucial to fully elucidate their therapeutic potential.

References

Validating the Anti-inflammatory Potential of Furano(2'',3'',7,6)-4'-hydroxyflavanone in Macrophage Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory effects of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural product isolated from the seeds of Psoralea corylifolia, in macrophage models.[1][2][3] Given the limited direct experimental data on this specific flavanone, this document outlines a comprehensive validation strategy, drawing comparisons with other well-characterized flavonoids with known anti-inflammatory properties. The provided experimental protocols and data tables will serve as a benchmark for future investigations into the therapeutic potential of this compound.

Introduction to Macrophage-Mediated Inflammation

Macrophages are key players in the innate immune system, orchestrating inflammatory responses to pathogens and cellular damage.[4][5] Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7] Chronic or excessive inflammation contributes to the pathogenesis of various diseases, making the identification of novel anti-inflammatory agents a critical area of research.[8][9] Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory activities.[7][9][10]

Comparative Analysis of Anti-inflammatory Activity

While specific data for this compound is not yet available, we can hypothesize its potential efficacy by comparing it to other flavonoids that have been studied in LPS-stimulated macrophage models, such as RAW 264.7 cells. The following tables present a summary of the inhibitory effects of various flavonoids on key inflammatory markers. The values for this compound are presented as hypothetical targets for validation.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineLPS Concentration (µg/mL)Test Concentration (µM)% Inhibition of NO (Hypothetical for Test Compound)Reference
This compound RAW 264.711, 5, 10, 20To be determined-
6,8-Diprenyl-7,4′-dihydroxyflavanoneRAW 264.7120~60%[11]
FisetinRAW 264.712052%[12]
LuteolinRAW 264.7110>50%[10]
2'-HydroxyflavanoneRAW 264.7110, 20Significant reduction[13]

Table 2: Modulation of Pro-inflammatory Cytokine Secretion

CompoundCell LineLPS Concentration (µg/mL)Test Concentration (µM)Effect on TNF-α, IL-6, IL-1β (Hypothetical for Test Compound)Reference
This compound RAW 264.711, 5, 10, 20To be determined-
7,3´,4´-TrihydroxyflavoneRAW 264.7 (3D model)Not specified60Significant downregulation of IL-1β and IL-6 mRNA[6]
5,6,4'-trihydroxy-7,3'-dimethoxyflavoneRAW 264.7Not specifiedNot specifiedReduction in pro-inflammatory cytokine production[14]
Fisetin, Quercetin, MyricetinRAW 264.71Not specifiedReduction in TNF-α and IL-6 levels[12]
2'-HydroxyflavanoneRAW 264.7Not specifiedNot specifiedSignificant decrease in IL-2, IL-10, IL-12p40, IL-15, IL-17, MCP-1, and TNF-α[13]

Proposed Signaling Pathways for Investigation

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways. The primary pathways to investigate for this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Figure 1: Proposed NF-κB Signaling Pathway Inhibition cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Compound Furano(2'',3'',7,6)-4'- hydroxyflavanone Compound->IKK Inhibition Compound->IkBa Inhibition Compound->NFkB Inhibition

Caption: Proposed NF-κB Signaling Pathway Inhibition.

G Figure 2: Proposed MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound Furano(2'',3'',7,6)-4'- hydroxyflavanone Compound->p38 Inhibition of Phosphorylation Compound->JNK Inhibition of Phosphorylation Compound->ERK Inhibition of Phosphorylation

Caption: Proposed MAPK Signaling Pathway Inhibition.

Detailed Experimental Protocols

To validate the anti-inflammatory effects of this compound, the following experimental protocols are recommended.

G Figure 3: Experimental Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays Culture Culture RAW 264.7 Macrophages Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Furano(2'',3'',7,6)- 4'-hydroxyflavanone Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability NO Nitric Oxide Assay (Griess Reagent) Stimulate->NO Cytokine Cytokine Measurement (ELISA) Stimulate->Cytokine Western Western Blot (NF-κB, MAPK proteins) Stimulate->Western qPCR RT-qPCR (Gene Expression) Stimulate->qPCR

Caption: Experimental Workflow for Validation.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction) and allow to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO levels.

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis
  • Lyse the cells to extract total protein.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, JNK, ERK) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Perform qPCR using primers specific for the genes of interest (e.g., Tnf, Il6, Il1b, Nos2).

  • Normalize the gene expression levels to a housekeeping gene (e.g., Actb).

Conclusion

This guide provides a robust framework for the systematic validation of the anti-inflammatory properties of this compound in macrophage models. By employing the outlined experimental protocols and comparing the results with the established data for other flavonoids, researchers can effectively characterize the compound's mechanism of action and its potential as a novel anti-inflammatory agent. The successful validation of these effects could pave the way for further preclinical and clinical development.

References

Structure-activity relationship (SAR) studies of Furano(2'',3'',7,6)-4'-hydroxyflavanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of furanoflavonoids, with a focus on analogs structurally related to Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural product isolated from the seeds of Psoralea corylifolia. Due to a lack of comprehensive SAR studies on a systematic series of this compound analogs in the available scientific literature, this guide broadens its scope to include structurally similar furanocoumarins, prenylflavonoids, and meroterpenes from the same plant source. This comparative approach aims to provide valuable insights into the key structural motifs influencing the biological activity of this class of compounds.

The compounds derived from Psoralea corylifolia have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3] Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of novel therapeutic agents with improved potency and selectivity.

Comparative Biological Activity of Furanoflavonoid Analogs and Related Compounds

The cytotoxic and enzyme inhibitory activities of various flavonoids and related compounds isolated from or structurally similar to those in Psoralea corylifolia are summarized below. These data provide a basis for understanding the structure-activity relationships within this compound class.

Table 1: Cytotoxicity of Selected Flavanone (B1672756) Analogs and Related Compounds against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Compound 5 (Sterenoid E) HL-60 (Leukemia)MTS4.7[4]
SMMC-7721 (Hepatoma)MTS7.6[4]
Compound 1 HCT116 (Colon)Crystal Violet22.4[5]
Compound 2 HCT116 (Colon)Crystal Violet0.34[5]
Amentoflavone MCF-7 (Breast)MTT25[6]
MDA-MB-231 (Breast)MTT12.7[6]
7,7″-di-O-methylamentoflavone A549 (Lung)LDH16.14[6]
Isoginkgetin HeLa (Cervical)MTT8.38[6]
HepG2 (Liver)MTT42.95[6]
Quercetin VERO (Normal Kidney)MTT219.44[7]
MDCK (Normal Kidney)MTT465.41[7]

Table 2: Enzyme Inhibitory Activity of Selected Flavonoids

CompoundEnzymeInhibitionReference
Chrysin CYP3A4Potent Inhibitor (IC50 = 0.6 µM)[8]
Luteolin CYP3A4Potent Inhibitor (IC50 = 4.62 µM)[8]
Acacetin CYP3A4Significant Inhibitor (IC50 = 6.25-6.5 µM)[8]
Ginkgetin & Isoginkgetin AcetylcholinesterasePotent Inhibitors[9]
Amentoflavone α-Amylase & α-GlucosidasePotent Inhibitor[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

1. Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

2. Enzyme Inhibition Assays

The inhibitory effect of compounds on specific enzymes is determined using appropriate biochemical assays. The following provides a general outline for a competitive enzyme inhibition assay.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer system.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period. The enzymatic reaction is then initiated by the addition of the substrate.

  • Kinetic Measurement: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or other suitable detection method.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki) can be determined from these plots, such as a Lineweaver-Burk plot.[11][12][13]

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids are often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of a common signaling pathway affected by flavonoids.

experimental_workflow start Start: Cell Seeding in 96-well plates treatment Treatment with Furano-flavanone Analogs (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Data Acquisition (Absorbance/Fluorescence Measurement) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: SAR Conclusion analysis->end

Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound analogs.

Flavonoids have been reported to exert their effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[14][15][16][17]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavanone Furanoflavanone Analog Flavanone->PI3K Inhibition Flavanone->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by furanoflavanone analogs.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of synthetically produced versus naturally sourced Furano(2'',3'',7,6)-4'-hydroxyflavanone, a flavonoid compound also known as psoraleflavanone. To date, specific experimental studies directly comparing the efficacy of synthetic and natural forms of this particular flavanone (B1672756) are not available in the published literature. Therefore, this comparison is based on the known properties of natural this compound and established general principles observed in the broader class of flavonoids.

Introduction to this compound

This compound is a natural product isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[1][2][3] This compound belongs to the flavanone subclass of flavonoids and has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory effects.[2][4][5] As with many natural products, the potential for laboratory synthesis raises questions about whether the synthetic version exhibits comparable efficacy to its natural counterpart.

Efficacy Comparison: A Data-Driven Perspective

While direct comparative data for this compound is lacking, we can extrapolate potential similarities and differences based on general flavonoid research. The primary assumption is that a synthetically produced compound, if structurally identical to the natural one, should exhibit the same fundamental biological activity. However, differences can arise from the presence of minor synergistic or antagonistic compounds in natural extracts, and potential impurities from the synthesis process.

Table 1: Hypothetical Efficacy Comparison of Natural vs. Synthetic this compound
ParameterNatural this compound (from Psoralea corylifolia extract)Synthetic this compoundKey Considerations
Purity Variable; depends on extraction and purification methods. May contain other bioactive compounds.High purity achievable (>95-99%). May contain trace amounts of reagents or by-products.The presence of other compounds in natural extracts could lead to synergistic effects, enhancing overall efficacy. Conversely, impurities in synthetic batches could introduce off-target effects.
Bioavailability Influenced by the formulation and the presence of other phytochemicals in the extract.Dependent on the purity and formulation of the final product.Minor components in natural extracts can sometimes enhance the solubility and absorption of the primary active compound.
Antioxidant Activity Demonstrated activity due to its phenolic structure.[4]Expected to have identical radical scavenging activity if structurally identical.The overall antioxidant effect of a natural extract may be a composite of multiple compounds.
Anti-inflammatory Activity Psoralea corylifolia extracts have shown anti-inflammatory properties.[2]Expected to show similar anti-inflammatory effects by targeting the same molecular pathways.The magnitude of the effect could differ if other compounds in the natural extract contribute to the anti-inflammatory action.

Experimental Protocols for Efficacy Assessment

To rigorously compare the efficacy of natural and synthetic this compound, a series of standardized in vitro and in vivo assays would be necessary.

In Vitro Assays

1. Antioxidant Activity Assessment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the ability of the compound to scavenge the stable free radical DPPH. A decrease in absorbance indicates higher antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation. The reduction in color is proportional to the antioxidant concentration.

2. Anti-inflammatory Activity Assessment:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are treated with the test compound. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.[6][7]

  • Cytokine Production Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using ELISA kits.

In Vivo Assays

1. Anti-inflammatory Efficacy:

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw. The reduction in paw volume over time is measured as an indicator of anti-inflammatory effect.

  • TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Ear Edema in Mice: TPA is a potent inflammatory agent. The test compound is applied topically or administered systemically, and the reduction in ear thickness and weight is measured.[8][9]

The workflow for a comprehensive comparison would involve a stepwise approach from in vitro characterization to in vivo validation.

G cluster_0 Source Material cluster_1 In Vitro Efficacy Testing cluster_2 In Vivo Efficacy Testing cluster_3 Data Analysis and Comparison Natural Source Natural Source Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Natural Source->Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays (NO, Cytokine) Anti-inflammatory Assays (NO, Cytokine) Natural Source->Anti-inflammatory Assays (NO, Cytokine) Synthetic Route Synthetic Route Synthetic Route->Antioxidant Assays (DPPH, ABTS) Synthetic Route->Anti-inflammatory Assays (NO, Cytokine) Paw Edema Model Paw Edema Model Antioxidant Assays (DPPH, ABTS)->Paw Edema Model Ear Edema Model Ear Edema Model Antioxidant Assays (DPPH, ABTS)->Ear Edema Model Anti-inflammatory Assays (NO, Cytokine)->Paw Edema Model Anti-inflammatory Assays (NO, Cytokine)->Ear Edema Model Comparative Efficacy Report Comparative Efficacy Report Paw Edema Model->Comparative Efficacy Report Ear Edema Model->Comparative Efficacy Report

Caption: Experimental workflow for comparing natural and synthetic flavanone efficacy.

Signaling Pathways in Flavonoid Action

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways targeted by this compound are not yet fully elucidated, research on other flavanones and flavonoids points to several key pathways that are likely involved in its anti-inflammatory and antioxidant effects.

A primary mechanism for the anti-inflammatory action of many flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Flavonoids can interfere with this pathway at multiple points, including the inhibition of IκB phosphorylation.

Another relevant pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often dysregulated in inflammatory diseases and cancer.[10] Some flavonoids have been shown to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes.[10]

G IKK IKK IκB IκB IKK->IκB phosphorylates IKK->IκB leads to degradation NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces Flavanone Flavanone Flavanone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavanones.

Conclusion

While a definitive comparison of the efficacy of synthetic versus natural this compound awaits direct experimental evidence, it is reasonable to hypothesize that a pure, structurally identical synthetic compound will exhibit comparable core biological activities. The key differences are likely to lie in the nuances of purity, the presence of synergistic compounds in natural extracts, and potential contaminants from synthesis. For drug development purposes, a synthetic route offers the advantages of standardization, scalability, and high purity. However, the potential for enhanced efficacy through synergistic interactions in a well-characterized natural extract should not be discounted. Rigorous side-by-side testing using the experimental protocols outlined in this guide is essential to fully elucidate the comparative efficacy of natural and synthetic this compound.

References

Comparative Analysis of Bioassays Involving Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays involving Furano(2'',3'',7,6)-4'-hydroxyflavanone, a flavonoid isolated from the seeds of Psoralea corylifolia. The focus is on the reproducibility and robustness of these assays, offering valuable insights for researchers engaged in the evaluation of this and similar natural products. Due to the limited availability of published data specifically detailing the bioassay performance of purified this compound, this guide synthesizes information on common bioassays used for flavonoids with similar reported activities, namely antioxidant and anti-inflammatory effects. This comparative framework allows for an informed assessment of potential assay performance and highlights the critical parameters for ensuring reliable and reproducible results.

Introduction to this compound

This compound, also known as psoraleflavanone, is a natural flavonoid that has garnered interest for its potential biological activities. Extracts of Psoralea corylifolia, containing this and other flavonoids, have been traditionally used in medicine and have demonstrated a range of effects, including antioxidant, anti-inflammatory, and antimicrobial properties. However, for robust drug development and scientific research, it is crucial to assess the activity of the purified compound in well-characterized and reproducible bioassays.

Data Presentation: A Comparative Overview of Common Flavonoid Bioassays

While specific quantitative data for this compound is scarce in publicly available literature, the following tables present typical performance metrics for common bioassays used to evaluate the antioxidant and anti-inflammatory activities of flavonoids. These tables serve as a benchmark for what researchers might expect and should aim for in terms of assay robustness when testing this compound or its analogues.

Table 1: Comparative Performance of Antioxidant Assays for Flavonoid Compounds

Assay TypeTypical IC50/EC50 Range for FlavonoidsTypical Coefficient of Variation (CV%)Typical Z'-FactorKey AdvantagesKey Limitations
DPPH Radical Scavenging Assay 1 - 100 µM< 15%> 0.5Simple, rapid, and cost-effective for initial screening.Can be prone to interference from colored compounds.
Nitric Oxide (NO) Scavenging Assay 10 - 200 µM< 20%> 0.4Relevant to inflammatory conditions where NO is a key mediator.Indirect measurement of NO can be influenced by other cellular components.

Table 2: Comparative Performance of Cell-Based Anti-Inflammatory Assays for Flavonoids

Assay TypeTypical IC50 Range for FlavonoidsTypical Coefficient of Variation (CV%)Typical Z'-FactorKey AdvantagesKey Limitations
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages 5 - 150 µM< 25%> 0.4Provides a more biologically relevant measure of anti-inflammatory activity.Cell-based assays are more complex and require sterile conditions.
Cytokine (e.g., TNF-α, IL-6) Inhibition in LPS-stimulated Macrophages 1 - 100 µM< 30%> 0.3Measures the inhibition of key pro-inflammatory signaling molecules.Can be expensive and requires specific antibody-based detection methods.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for testing flavonoid compounds and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Quercetin)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Positive control (e.g., L-NAME, Dexamethasone)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is prepared to quantify the amount of nitrite (a stable product of NO) in the samples.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioassays discussed.

experimental_workflow_dpph prep_reagents Prepare DPPH and Test Compound Solutions plate_setup Add Compound Dilutions to 96-well Plate prep_reagents->plate_setup add_dpph Add DPPH Solution plate_setup->add_dpph incubation Incubate in Dark (30 min) add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance data_analysis Calculate % Inhibition and IC50 read_absorbance->data_analysis

DPPH Assay Experimental Workflow

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone Flavanone->NFkB Inhibition

Simplified Anti-Inflammatory Signaling Pathway

logical_relationship_robustness high_robustness High Assay Robustness low_cv Low Coefficient of Variation (CV%) high_robustness->low_cv high_z_factor High Z'-Factor high_robustness->high_z_factor reproducible_data Reproducible and Reliable Data low_cv->reproducible_data high_z_factor->reproducible_data

Logical Relationship for Assay Robustness

Conclusion

Differential effects of Furano(2'',3'',7,6)-4'-hydroxyflavanone on cancer vs. normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data for Furano(2'',3'',7,6)-4'-hydroxyflavanone and Substitution with Psoralidin (B1678305)

Initial literature searches for this compound, a novel flavanone (B1672756) isolated from Psoralea corylifolia, yielded no published studies detailing its differential cytotoxic effects on cancerous versus non-cancerous cell lines. To fulfill the core requirements of this guide, a comprehensive analysis has been conducted on Psoralidin , a structurally related and well-researched coumestan (B1194414) also isolated from Psoralea corylifolia. This guide presents a comparative analysis of Psoralidin's cytotoxic effects, providing quantitative data, detailed experimental methodologies, and visualizations of the pertinent signaling pathways.

Psoralidin has demonstrated significant anti-cancer properties across a range of cancer cell lines, including those of the esophagus, colon, prostate, liver, and stomach.[1][2][3] Notably, studies have shown its ability to induce apoptosis and inhibit proliferation in cancer cells, often with a degree of selectivity.[4][5]

Quantitative Cytotoxicity Data

The cytotoxic activity of Psoralidin was evaluated across various human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric. The data presented below is derived from MTT assays, a standard colorimetric method for assessing cell viability.

Cell LineCell TypeIC50 (µM)Reference
HepG2 Human Liver Carcinoma9[6]
AML12 Normal Mouse Hepatocyte> 9 (less sensitive than HepG2)[6]
Eca9706 Human Esophageal CarcinomaConcentration-dependent inhibition (5-20 µM)[4]
SW480 Human Colon AdenocarcinomaConcentration-dependent inhibition (5-20 µM)[5]
SNU-1 Human Gastric Carcinoma53 µg/ml[3]
SNU-16 Human Gastric Carcinoma203 µg/ml[3]
A549 Human Lung CarcinomaConcentration-dependent inhibition[7]

Note: A lower IC50 value indicates greater cytotoxicity. The data for HepG2 and AML12 cells directly compares the effect on a cancer cell line versus a normal cell line from the same tissue type, highlighting a degree of selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Psoralidin.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., HepG2, Eca9706, SW480) and normal cell lines (e.g., AML12) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Psoralidin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Psoralidin or vehicle control (DMSO).

2. MTT Assay for Cell Viability:

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with Psoralidin for specified durations (e.g., 24, 48, 72 hours).

    • Following treatment, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[8]

3. Apoptosis Assays:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[4]

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, hallmarks of apoptosis, can be visualized by fluorescence microscopy after DAPI staining.[5]

4. Western Blot Analysis:

  • Principle: This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, Bcl-2, Bax, Caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways and Mechanism of Action

Psoralidin exerts its anti-cancer effects by modulating several key signaling pathways, primarily leading to the induction of apoptosis in cancer cells.

1. Inhibition of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Psoralidin has been shown to reduce the protein expression of both PI3K and Akt in esophageal cancer cells.[4] The inhibition of this pathway suppresses survival signals, thereby promoting apoptosis.

PI3K_Akt_Pathway Psoralidin Psoralidin PI3K PI3K Psoralidin->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis

Caption: Psoralidin inhibits the PI3K/Akt pathway, leading to apoptosis.

2. Modulation of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Psoralidin has been found to inhibit NF-κB activity in esophageal and colon cancer cells.[4][5] This inhibition can sensitize cancer cells to apoptosis.

NFkB_Pathway Psoralidin Psoralidin NFkB NF-κB Psoralidin->NFkB SurvivalGenes Pro-survival Gene Expression NFkB->SurvivalGenes Apoptosis Apoptosis SurvivalGenes->Apoptosis

Caption: Psoralidin's inhibition of NF-κB promotes apoptosis.

3. Regulation of the Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the mitochondrial pathway of apoptosis. Psoralidin has been shown to decrease the expression of Bcl-2 and increase the expression of Bax in colon cancer cells, thereby shifting the balance in favor of apoptosis.[5] This leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[4]

Bcl2_Pathway Psoralidin Psoralidin Bcl2 Bcl-2 (Anti-apoptotic) Psoralidin->Bcl2 Bax Bax (Pro-apoptotic) Psoralidin->Bax Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Psoralidin modulates Bcl-2 family proteins to induce apoptosis.

Conclusion

The available data indicates that Psoralidin exhibits significant cytotoxic effects against a variety of cancer cell lines, with some evidence of selectivity for cancer cells over normal cells. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and NF-κB pathways, as well as the Bcl-2 family of proteins. This differential effect underscores its potential as a promising compound for further investigation in cancer therapy. Further studies are warranted to more broadly assess its selectivity index across a wider range of cancer and normal cell lines.

References

Safety Operating Guide

Proper Disposal of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Furano(2'',3'',7,6)-4'-hydroxyflavanone is publicly available. The following disposal procedures are based on guidelines for structurally similar compounds, such as 4'-hydroxyflavanone (B191497) and 6-hydroxyflavanone. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and always seek to obtain the SDS from the compound supplier.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for similar flavanone (B1672756) compounds, this compound should be handled as a hazardous substance. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side-shields or goggles
Skin and BodyLaboratory coat
RespiratoryUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure lid.

Step 2: Labeling

  • Label the waste container with the following information:

    • "Hazardous Waste"

    • Full Chemical Name: this compound

    • Associated Hazards (based on similar compounds): Irritant

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Chemical Waste Disposal

Figure 1. General Workflow for Chemical Waste Disposal A Identify Waste Chemical B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Collect Waste in a Designated, Labeled Container C->D E Store Container in a Secure Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS Department E->F G Proper Disposal by Approved Facility F->G

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Furano(2'',3'',7,6)-4'-hydroxyflavanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar flavanone (B1672756) compounds and general laboratory safety standards.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on the hazard assessments of structurally related flavanones which are known to cause skin, eye, and respiratory irritation.[1][2][3]

Protection Type Specific Recommendations Rationale
Hand Protection Handle with protective gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Disposable nitrile gloves are a common and effective choice for handling many laboratory chemicals.[4] Inspect gloves for holes before use and change them frequently.[4][5]To prevent skin contact, as related compounds are known skin irritants.[1][2][3]
Eye and Face Protection Wear chemical splash goggles that meet recognized standards.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]To protect against serious eye irritation.[1][2][3]
Respiratory Protection Use an appropriate, tested, and approved respirator (e.g., NIOSH or CEN standards) if dust formation is likely or if working outside of a ventilated enclosure.[1]To prevent respiratory tract irritation from dust or aerosols.[1][2][3]
Body Protection Wear a laboratory coat.[4][6] For tasks with a high risk of splashes, a plastic or rubber apron should be available.[4] Ensure clothing covers the body from shoulders to knees.[6]To protect the skin from accidental contact.
Footwear Wear closed-toe shoes at all times in the laboratory.[5][6]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data for related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare a designated, clean chemical fume hood prep_ppe->prep_hood handle_weigh Weigh the compound in the fume hood prep_hood->handle_weigh Ensure ventilation is active handle_dissolve Dissolve in an appropriate solvent (e.g., DMSO, Acetone) handle_weigh->handle_dissolve handle_exp Perform the experiment within the hood handle_dissolve->handle_exp cleanup_decon Decontaminate surfaces with soap and water handle_exp->cleanup_decon Upon completion cleanup_waste Segregate and label all waste cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_sds

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation:

    • Review Safety Information: Before beginning any work, review the safety information for structurally similar compounds like 6-hydroxyflavanone.[1]

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure a chemical fume hood is available and functioning correctly.[5] The work surface should be clean and uncluttered.

  • Handling:

    • Aliquotting: If received as a solid, gently shake the vial to ensure the compound is at the bottom.[8]

    • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize the risk of inhalation.[5] Avoid creating dust.[1] Use a spatula for transferring solids.[6]

    • Dissolving: This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[9][8] When preparing solutions, add the solvent to the compound slowly. If you need to mix acid and water, always add the acid to the water.[6]

    • Experimental Use: Keep all containers with the compound tightly sealed when not in use and clearly labeled.[6] Perform all experimental procedures within the fume hood.

  • Storage:

    • For long-term storage, keep the compound in a tightly sealed container at 2-8°C, protected from light and moisture.[9]

    • If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[8] Allow the product to equilibrate to room temperature for at least one hour before use.[8]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Decision Pathway

Waste Disposal Pathway waste_gen Waste Generated waste_type Waste Type? waste_gen->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, solvent rinses) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glassware) waste_type->sharps_waste Sharps solid_container Collect in a labeled, sealed container for solid chemical waste solid_waste->solid_container liquid_container Collect in a labeled, sealed container for hazardous liquid waste liquid_waste->liquid_container sharps_container Collect in a designated, puncture-proof sharps container sharps_waste->sharps_container disposal_facility Dispose of via an approved waste disposal plant solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Caption: A decision pathway for the proper segregation and disposal of waste.

Disposal Procedures:

  • Segregation: Do not mix different types of waste.

    • Solid Waste: Collect unused solid this compound and any contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled container for solid chemical waste.[1]

    • Liquid Waste: Collect all solutions containing the compound and solvent rinses in a designated, sealed, and labeled container for hazardous liquid waste. Do not pour chemical waste down the drain.[1]

    • Sharps: Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-resistant sharps container.[7]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[6]

  • Final Disposal: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[10][11]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[1]
Skin Contact Immediately wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Do not induce vomiting. Rinse the mouth thoroughly with water.[1]

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet for a similar compound, such as 6-Hydroxyflavanone.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.